Piperidolate Hydrochloride
Description
Properties
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGWCEWDAHDPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82-98-4 (Parent) | |
| Record name | Piperidolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
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DSSTOX Substance ID |
DTXSID6045292 | |
| Record name | Crapinon | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-77-1 | |
| Record name | Piperidolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperidolate hydrochloride [USP:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidolate hydrochloride | |
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| Record name | Piperidolate hydrochloride | |
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| Record name | Piperidolate hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.514 | |
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| Record name | PIPERIDOLATE HYDROCHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57UA660ILV | |
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Foundational & Exploratory
Piperidolate Hydrochloride mechanism of action on muscarinic receptors
An In-depth Technical Guide: Piperidolate Hydrochloride's Mechanism of Action on Muscarinic Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic action is the reduction of smooth muscle contractility and fluid secretion, particularly in the gastrointestinal tract, by blocking the action of the neurotransmitter acetylcholine.[1][2] This guide provides a detailed examination of its mechanism of action, the signaling pathways it inhibits, and the standard experimental protocols used to characterize such an antagonist.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of this compound is its reversible, competitive antagonism at the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][3] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[3] Piperidolate binds to these receptors without initiating a cellular response, thereby preventing acetylcholine from binding and activating the receptor. This blockade effectively dampens parasympathetic nervous system activity.[1] Common effects stemming from this widespread antagonism include dry mouth, blurred vision, and constipation.[1]
Quantitative Profile of Receptor Interaction
A thorough understanding of a drug's mechanism requires quantitative data on its binding affinity and functional potency at each receptor subtype. While this compound is established as a muscarinic antagonist[4][5], specific, comparative quantitative binding data (e.g., Ki, IC50) across all five human muscarinic receptor subtypes was not available in the reviewed literature. For a complete pharmacological profile, such data would be presented as follows.
Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptors
| Receptor Subtype | Coupling | Assay Type | Parameter | Value |
|---|---|---|---|---|
| M1 | Gq/11 | Radioligand Binding | Ki | Data Not Available |
| M2 | Gi/o | Radioligand Binding | Ki | Data Not Available |
| M3 | Gq/11 | Radioligand Binding | Ki | Data Not Available |
| M4 | Gi/o | Radioligand Binding | Ki | Data Not Available |
| M5 | Gq/11 | Radioligand Binding | Ki | Data Not Available |
| M3 | Gq/11 | Calcium Mobilization | IC50 | Data Not Available |
Ki (Inhibitory Constant): A measure of the binding affinity of the antagonist. IC50 (Half-maximal Inhibitory Concentration): The concentration of antagonist required to inhibit 50% of the agonist-induced response.
Blockade of Muscarinic Signaling Pathways
This compound exerts its effects by inhibiting the two primary signaling cascades initiated by muscarinic receptor activation.
4.1 Gq/11 Pathway (M1, M3, M5 Receptors) The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[6][7][8] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][9] Piperidolate blocks the initial receptor activation, thereby preventing these downstream events.
Caption: Blockade of the Gq/11 pathway by Piperidolate HCl at M1, M3, and M5 receptors.
4.2 Gi/o Pathway (M2, M4 Receptors) The M2 and M4 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[2][6] This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA).[6] Piperidolate's antagonism at these receptors prevents this inhibitory signal.
Caption: Blockade of the Gi/o pathway by Piperidolate HCl at M2 and M4 receptors.
Key Experimental Protocols
The characterization of muscarinic antagonists like this compound relies on standardized in vitro assays.
5.1 Radioligand Binding Assay (for Affinity Determination) This assay quantifies the affinity (Ki) of a compound for a receptor.[10]
-
Objective: To determine the concentration of this compound that binds to 50% of the muscarinic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing a single subtype of human muscarinic receptor.[11]
-
Competitive Binding: A constant, low concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the receptor-containing membranes.[12][13]
-
Test Compound Addition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and any bound radioligand. Unbound radioligand is washed away.[12]
-
Quantification: Radioactivity retained on the filters is measured using a liquid scintillation counter.[12]
-
Analysis: The data is used to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for determining antagonist binding affinity.
5.2 Calcium Mobilization Assay (for Functional Antagonism) This assay measures a compound's ability to block the functional response of Gq-coupled receptors.[14]
-
Objective: To determine the concentration of this compound required to inhibit the agonist-induced calcium response.
-
Methodology:
-
Cell Plating: Cells expressing a Gq-coupled muscarinic receptor (e.g., M3) are seeded in a multi-well plate.[15]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).[16][17]
-
Antagonist Pre-incubation: Cells are incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine, carbachol) is added to stimulate the receptors.[16]
-
Signal Detection: The resulting change in intracellular calcium is measured as a change in fluorescence using a specialized plate reader (e.g., a FlexStation).[16]
-
Analysis: Concentration-response curves are generated to determine the IC50 of this compound for inhibiting the agonist response.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AID 141176 - Binding affinity against Muscarinic acetylcholine receptor M1 expressed in CHO-K1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 17. Apparent noncompetitive antagonism of muscarinic receptor mediated Ca2+ mobilization by some muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticholinergic Properties of Piperidolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Muscarinic Receptor Antagonism
Piperidolate hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating a wide array of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate.
There are five genetically distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the various effects of acetylcholine throughout the body. This compound, by binding to these receptors without activating them, prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions, which is the basis for its therapeutic use in conditions characterized by gastrointestinal hypermotility and spasms.
Quantitative Analysis of Anticholinergic Activity
A thorough understanding of the anticholinergic profile of a compound like this compound requires quantitative data on its binding affinity and functional antagonism at each muscarinic receptor subtype. The primary methods for obtaining this data are radioligand binding assays and functional assays such as Schild analysis.
Muscarinic Receptor Binding Affinity
Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This in vitro technique measures the ability of an unlabeled drug (the competitor, in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The results are typically expressed as the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| M1 | Data not available | Data not available | Data not available | Data not available |
| M2 | Data not available | Data not available | Data not available | Data not available |
| M3 | Data not available | Data not available | Data not available | Data not available |
| M4 | Data not available | Data not available | Data not available | Data not available |
| M5 | Data not available | Data not available | Data not available | Data not available |
| Note: Specific quantitative binding affinity data for this compound across the five muscarinic receptor subtypes is not readily available in the reviewed public domain literature. |
Functional Antagonism
Functional assays are essential to determine the potency of an antagonist in a physiological context. Schild analysis is a classical pharmacological method used to quantify the competitive antagonism of a drug. This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. The pA2 value, derived from a Schild plot, represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value signifies a more potent antagonist.
Table 2: Functional Antagonist Potency (pA2) of this compound at Muscarinic Receptors
| Receptor Subtype | Agonist | Tissue/System | pA2 Value |
| M1 | Data not available | Data not available | Data not available |
| M2 | Data not available | Data not available | Data not available |
| M3 | Data not available | Data not available | Data not available |
| M4 | Data not available | Data not available | Data not available |
| M5 | Data not available | Data not available | Data not available |
| Note: Specific pA2 values for this compound at the different muscarinic receptor subtypes are not readily available in the reviewed public domain literature. |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their diverse physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.
-
M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family.
-
M2 and M4 receptors predominantly couple to G-proteins of the Gi/o family.
This compound, as a muscarinic antagonist, will inhibit these signaling pathways upon binding to the respective receptor subtypes.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of the Gq/11 pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in cellular responses such as smooth muscle contraction and glandular secretion.
Caption: Gq/11 signaling pathway antagonism.
Gi/o Signaling Pathway (M2, M4 Receptors)
Upon activation by acetylcholine, the Gi/o pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in cellular excitability. These actions are prominent in the heart (M2 receptors), leading to a decreased heart rate, and in the central nervous system.
Caption: Gi/o signaling pathway antagonism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anticholinergic properties of a compound like this compound.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Caption: Radioligand binding assay workflow.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Plot Analysis for Functional Antagonism
This protocol describes how to determine the pA2 value of this compound, a measure of its functional antagonist potency.
Materials:
-
Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution) and aeration.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
Procedure:
-
Tissue Preparation and Equilibration: Mount the isolated tissue in the organ bath containing physiological salt solution, maintain at 37°C, and aerate with an appropriate gas mixture (e.g., 95% O₂, 5% CO₂). Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Control Agonist Concentration-Response Curve: Cumulatively add the muscarinic agonist to the organ bath in increasing concentrations to generate a control concentration-response curve. Record the contractile response at each concentration until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution and allow it to return to the baseline resting tension.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibration (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other increasing concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the EC50 of the agonist.
-
Determine the dose ratio (DR) for each antagonist concentration: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Conclusion
This compound is an effective anticholinergic agent that functions as a muscarinic receptor antagonist. While its clinical efficacy as a spasmolytic is well-established, a detailed characterization of its binding profile across all five muscarinic receptor subtypes is not currently available in the public scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis. A comprehensive understanding of the affinity and potency of this compound at each muscarinic receptor subtype would be invaluable for refining its therapeutic applications, predicting potential side effects, and guiding the development of novel, more selective antimuscarinic agents. The provided diagrams of the associated signaling pathways and experimental workflows serve as a valuable resource for visualizing the molecular mechanisms and the scientific process involved in the study of this class of drugs.
Piperidolate Hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidolate Hydrochloride, a potent antimuscarinic agent. The document details its chemical properties, mechanism of action, relevant signaling pathways, and standard experimental protocols for its pharmacological evaluation, tailored for a scientific audience.
Core Compound Information
This compound is a well-established anticholinergic compound recognized for its spasmolytic effects on smooth muscle.
Chemical and Physical Properties
Key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 129-77-1 | [1] |
| Molecular Formula | C₂₁H₂₆ClNO₂ | [2] |
| Molecular Weight | 359.9 g/mol | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effect, the relaxation of smooth muscle, is achieved through the blockade of M3 muscarinic receptors. These receptors are predominantly coupled to Gq-proteins.[3][4]
Upon stimulation by the endogenous agonist acetylcholine (ACh), M3 receptors activate a well-defined signaling cascade:
-
Gq-Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][5]
-
Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5]
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling and resulting in smooth muscle contraction.[4]
This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade, thereby inhibiting smooth muscle contraction.
Signaling Pathway Diagram
The following diagram illustrates the M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The antimuscarinic activity of this compound is classically determined using in vitro isolated tissue bath experiments. The following protocol provides a detailed methodology for assessing its antagonist potency on intestinal smooth muscle.
Isolated Rabbit Ileum Assay for Antagonist Potency (Schild Analysis)
This experiment quantifies the competitive antagonism of this compound against acetylcholine-induced contractions in isolated rabbit ileum. The potency is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
1. Materials and Reagents:
-
Tissue: Freshly isolated rabbit ileum.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Agonist: Acetylcholine (ACh) chloride stock solution (e.g., 10⁻² M).
-
Antagonist: this compound stock solution (e.g., 10⁻² M).
-
Apparatus: Isolated organ bath system with an isometric force transducer, kymograph or digital data acquisition system.
2. Experimental Workflow:
3. Detailed Methodology:
-
Tissue Preparation: Euthanize a rabbit according to institutional guidelines. Isolate a segment of the ileum, flush its contents with Tyrode's solution, and cut it into 2-3 cm pieces.
-
Mounting: Suspend a tissue segment in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen. One end is attached to a fixed hook, and the other to an isometric force transducer. Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Control Concentration-Response Curve (CRC): Obtain a cumulative CRC for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved. Record the response at each concentration.
-
Antagonist Incubation: After thorough washing and recovery of the tissue to baseline, add a fixed concentration of this compound (e.g., 10⁻⁸ M) to the bath and incubate for 30 minutes.
-
Second CRC: While the antagonist is present, repeat the cumulative acetylcholine CRC. The curve should be shifted to the right.
-
Repeat: Wash the tissue extensively to remove the antagonist. Repeat the incubation and ACh CRC steps with at least two higher concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M).
4. Data Analysis (Schild Plot):
-
EC₅₀ Calculation: For each ACh CRC (control and in the presence of different antagonist concentrations), determine the EC₅₀ value (the concentration of ACh that produces 50% of the maximal response).
-
Dose Ratio (DR) Calculation: For each concentration of this compound used, calculate the dose ratio using the formula: DR = (EC₅₀ of ACh in the presence of antagonist) / (EC₅₀ of ACh in the absence of antagonist)
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
pA₂ Determination: Perform a linear regression on the plotted points. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line is the pA₂ value.[6][7] This value represents the affinity of the antagonist for the receptor.
This technical guide provides foundational information for researchers working with this compound. The detailed mechanism, signaling pathway, and experimental protocols serve as a robust starting point for further investigation and drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H26ClNO2 | CID 8520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Piperidolate Hydrochloride (NMR, IR, Mass Spec)
Introduction
Piperidolate Hydrochloride, a tertiary amine antimuscarinic agent, is primarily utilized for its spasmolytic effects on the smooth muscle of the gastrointestinal tract. Its chemical formula is C₂₁H₂₆ClNO₂ with a molecular weight of 359.89 g/mol .[1][2] A thorough understanding of its chemical structure and purity is paramount for its safe and effective use in pharmaceutical formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups.
Table 1: Representative ¹H NMR Spectral Data for a Structurally Similar Compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 10H | Aromatic protons (two phenyl rings) |
| 5.10 | s | 1H | Methine proton (CH attached to two phenyl rings) |
| 4.90 | m | 1H | Piperidine ring proton (CH-O) |
| 3.00 - 3.50 | m | 4H | Piperidine ring protons (CH₂-N) |
| 2.50 | q | 2H | Methylene protons of ethyl group (N-CH₂-CH₃) |
| 1.50 - 2.00 | m | 4H | Piperidine ring protons |
| 1.10 | t | 3H | Methyl protons of ethyl group (N-CH₂-CH₃) |
Note: This is representative data for a structurally analogous compound due to the unavailability of a complete, publicly accessible ¹H NMR dataset for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Table 2: Representative ¹³C NMR Spectral Data for a Structurally Similar Compound
| Chemical Shift (ppm) | Assignment |
| 175.0 | C=O (Ester) |
| 140.0 | Quaternary aromatic carbons |
| 128.0 - 129.0 | Aromatic CH |
| 70.0 | Piperidine C-O |
| 58.0 | Methine C (attached to two phenyl rings) |
| 50.0 - 55.0 | Piperidine CH₂-N |
| 48.0 | N-CH₂ (Ethyl group) |
| 20.0 - 30.0 | Piperidine CH₂ |
| 12.0 | N-CH₂-CH₃ (Ethyl group) |
Note: This is representative data for a structurally analogous compound due to the unavailability of a complete, publicly accessible ¹³C NMR dataset for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3050 - 3020 | Medium | Aromatic C-H | Stretch |
| 2970 - 2850 | Strong | Aliphatic C-H | Stretch |
| ~1730 | Strong | C=O (Ester) | Stretch |
| ~1600, ~1495 | Medium-Weak | C=C | Aromatic Ring Stretch |
| ~1240 | Strong | C-O (Ester) | Stretch |
| ~1170 | Strong | C-N | Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For the free base, Piperidolate, the molecular weight is 323.44 g/mol .[2]
Mass Spectral Data
The mass spectrum of Piperidolate will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
Table 4: Major Fragments Observed in the Mass Spectrum of Piperidolate
| m/z | Interpretation |
| 323 | [M]⁺ (Molecular ion of the free base) |
| 167 | [C₁₃H₉O]⁺ (Diphenylketene radical cation) |
| 112 | [C₇H₁₄N]⁺ (N-ethylpiperidine fragment) |
| 111 | [C₇H₁₃N]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H NMR spectra using a standard pulse sequence.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
-
Data Processing:
-
Analyze the full scan mass spectrum to determine the mass of the molecular ion.
-
Interpret the MS/MS spectrum to identify the fragmentation pattern and elucidate the structure of the fragment ions.
-
Visualizations
Experimental Workflows
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Logical flow of interpreting different spectroscopic data to confirm the structure.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperidolate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Piperidolate Hydrochloride is a synthetic anticholinergic agent belonging to the class of muscarinic receptor antagonists. Its primary pharmacological action is the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This mechanism underlies its therapeutic use as an antispasmodic, particularly in the management of gastrointestinal hypermotility. This guide provides a comprehensive overview of the available pharmacodynamic data, including its mechanism of action and impact on intracellular signaling pathways. Notably, a thorough review of publicly available literature reveals a significant lack of quantitative pharmacokinetic data for this compound in humans and preclinical species.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antagonism at muscarinic acetylcholine receptors (mAChRs).
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors located on the surface of smooth muscle cells and in secretory glands.[1] By blocking these receptors, it prevents the binding of acetylcholine and inhibits the downstream signaling cascades that lead to smooth muscle contraction and glandular secretion.[1] This results in a relaxation of smooth muscle, particularly in the gastrointestinal tract, and a reduction in secretions, such as saliva and gastric acid.[1]
The therapeutic efficacy of this compound in conditions like irritable bowel syndrome (IBS) and other hypermotility disorders stems from its ability to reduce the frequency and intensity of smooth muscle contractions, thereby alleviating symptoms like cramping, pain, and diarrhea.[1]
Receptor Binding and Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) with multiple subtypes (M1-M5). In gastrointestinal smooth muscle, the predominant subtypes are M2 and M3, with M3 receptors being primarily responsible for mediating contraction.[2] The binding of an agonist, such as acetylcholine, to the M3 receptor activates a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of this cascade.
The primary signaling pathway initiated by M3 receptor activation involves the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event leading to muscle contraction.
-
DAG Pathway: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.
Another critical pathway in smooth muscle contraction is the RhoA/Rho-kinase pathway. M3 receptor activation can also couple to this pathway, leading to the inhibition of myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in the phosphorylated state of the myosin light chain, enhancing the sensitivity of the contractile apparatus to Ca2+ and promoting contraction.
The following diagram illustrates the signaling pathway inhibited by this compound:
Pharmacokinetics
A comprehensive search of the scientific literature and drug databases reveals a notable absence of publicly available, quantitative pharmacokinetic data for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been well-characterized in humans or preclinical models in the available literature.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract.[1] However, specific details regarding its bioavailability, the time to reach maximum plasma concentration (Tmax), and the peak plasma concentration (Cmax) are not documented in the reviewed sources.
Distribution
After absorption, the drug is distributed throughout the body to its sites of action, primarily the smooth muscles and secretory glands.[1] Information on its volume of distribution and the extent of plasma protein binding is not available.
Metabolism
The metabolism of this compound is presumed to occur primarily in the liver, where it is likely broken down into inactive metabolites.[1] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been identified.
Excretion
The metabolites of this compound are expected to be excreted from the body primarily through the kidneys via urine.[1] The elimination half-life and clearance rate have not been reported.
The following diagram provides a logical workflow for a typical pharmacokinetic study, which would be necessary to generate the missing quantitative data for this compound.
Data Presentation
Due to the lack of quantitative data in the public domain, a summary table of pharmacokinetic parameters cannot be provided. Should such data become available through future research, it would be structured as follows:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Symbol | Value | Units | Species/Population |
| Peak Plasma Concentration | Cmax | Data Not Available | ng/mL | Data Not Available |
| Time to Peak Concentration | Tmax | Data Not Available | hours | Data Not Available |
| Area Under the Curve | AUC | Data Not Available | ng·h/mL | Data Not Available |
| Elimination Half-life | t1/2 | Data Not Available | hours | Data Not Available |
| Volume of Distribution | Vd | Data Not Available | L/kg | Data Not Available |
| Clearance | CL | Data Not available | L/h/kg | Data Not Available |
| Oral Bioavailability | F | Data Not Available | % | Data Not Available |
| Plasma Protein Binding | Data Not Available | % | Data Not Available |
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are not available in the reviewed literature. However, a general protocol for assessing the pharmacodynamic effects of an antimuscarinic agent on isolated smooth muscle tissue, a standard method in pharmacology, is provided below.
Isolated Tissue Bath Experiment for Antimuscarinic Activity
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment
-
Tyrode's solution (physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with a force-displacement transducer
-
Data acquisition system
-
Acetylcholine chloride (agonist)
-
This compound (antagonist)
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in cold, aerated Tyrode's solution. A 2-3 cm piece is cleaned of adhering mesenteric tissue and mounted in the organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the bath and recording the resulting isometric contractions.
-
Antagonist Incubation: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).
-
Post-Antagonist Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.
-
Data Analysis: The concentration-response curves for acetylcholine in the absence and presence of this compound are plotted. The rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.
Conclusion and Future Directions
This compound is an effective antimuscarinic agent with a clear mechanism of action at the cellular level. Its ability to block M3 muscarinic receptor-mediated signaling pathways in smooth muscle provides a strong rationale for its clinical use in gastrointestinal spasmodic conditions. However, the striking lack of publicly available quantitative pharmacokinetic data represents a significant gap in the comprehensive understanding of this drug.
Future research should prioritize the characterization of the pharmacokinetic profile of this compound. Well-designed preclinical and clinical studies are required to determine its ADME properties. Such studies would not only enhance the fundamental knowledge of this compound but also provide crucial information for optimizing dosing regimens and understanding potential drug-drug interactions, thereby ensuring its safe and effective use in the appropriate patient populations.
References
In Vitro Stability and Degradation of Piperidolate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical framework for the in vitro stability and degradation studies of Piperidolate Hydrochloride. Due to the limited availability of specific experimental data in the public domain for this compound, the degradation pathways, quantitative data, and specific analytical results presented herein are based on established principles of pharmaceutical chemistry and forced degradation studies of molecules with similar functional groups. This guide is intended to serve as a robust starting point for designing and executing laboratory investigations into the stability of this compound.
Introduction
This compound is an anticholinergic drug with a chemical structure featuring a diphenylacetate ester linked to an N-ethylpiperidine moiety. Understanding the in vitro stability and degradation profile of this active pharmaceutical ingredient (API) is critical for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1][2]
This technical guide outlines a proposed strategy for a comprehensive in vitro stability and degradation study of this compound, detailing potential degradation pathways, experimental protocols, and data presentation formats.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing relevant stability studies.
| Property | Value |
| Chemical Name | (1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride |
| Molecular Formula | C₂₁H₂₆ClNO₂ |
| Molecular Weight | 359.9 g/mol |
| Structure | |
| Image of this compound Structure | |
| Functional Groups | Ester (Diphenylacetate), Tertiary Amine (N-ethylpiperidine) |
| Form | Hydrochloride Salt |
Proposed Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance under various stress conditions to identify likely degradation products and establish degradation pathways.[3][4] The primary degradation pathways anticipated for this compound are hydrolysis of the ester linkage and oxidation of the tertiary amine. Photolytic and thermal degradation are also important to consider.
Summary of Predicted Degradation under Stress Conditions
The following table summarizes the expected outcomes of forced degradation studies on this compound. The percentage degradation is hypothetical and represents a target for achieving meaningful results in a stability-indicating method development.[2]
| Stress Condition | Reagents and Conditions (Proposed) | Expected Degradation (%) | Primary Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15-25% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
| Base Hydrolysis | 0.1 M NaOH, 40°C, 8h | 20-30% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
| Oxidative | 3% H₂O₂, RT, 24h | 10-20% | N-Oxidation | Piperidolate N-oxide |
| Photolytic | ICH Q1B conditions (UV/Vis light) | 5-15% | Photochemical reactions | Various photoproducts |
| Thermal (Dry Heat) | 80°C, 48h | < 5% | Minimal degradation | - |
| Thermal (Humidity) | 60°C / 75% RH, 48h | 5-10% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
Detailed Experimental Protocols
The following are proposed detailed methodologies for conducting the forced degradation studies and for the analysis of the resulting samples.
Sample Preparation for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.
-
Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.
-
Photolytic Condition: Expose a thin layer of solid this compound and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same temperature conditions.
-
Thermal (Dry Heat) Condition: Keep the solid drug substance in an oven at 80°C for 48 hours.
-
Thermal (Humidity) Condition: Expose the solid drug substance to a controlled environment of 60°C and 75% relative humidity for 48 hours.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be developed to separate this compound from its potential degradation products.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Degradation Product Identification
The structural elucidation of the major degradation products would be performed using hyphenated techniques such as LC-MS/MS and NMR spectroscopy.[6][7]
-
LC-MS/MS: To obtain the molecular weight and fragmentation patterns of the degradation products.
-
NMR: To provide detailed structural information for unambiguous identification.[6]
Visualizations
Proposed Degradation Pathways of this compound
The following diagram illustrates the most probable degradation pathways of this compound under hydrolytic and oxidative stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-Depth Technical Guide to the Discovery and Development of Piperidolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate Hydrochloride, a synthetic anticholinergic agent, has a significant history in the management of gastrointestinal hypermotility and spasms. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and key experimental findings. The information is presented with a focus on the scientific and technical details relevant to researchers and professionals in drug development, including detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and development workflow.
Discovery and Historical Development
This compound, chemically known as 1-Ethyl-3-piperidyl diphenylacetate hydrochloride, was first approved in 1954.[1] It was developed and marketed by Lakeside Laboratories, Inc., of Milwaukee, Wisconsin, under the trade name Dactil.[2] Early research and clinical investigations in the 1950s established its efficacy as a peripherally acting antispasmodic agent with a primary application in gastroenterology. It was particularly indicated for the treatment of functional gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome, gastritis, and peptic ulcers.[1]
The development of this compound was part of a broader mid-20th century effort to synthesize and identify new anticholinergic compounds with greater selectivity for the gastrointestinal tract and fewer of the central nervous system side effects associated with older belladonna alkaloids. The research focused on creating a quaternary ammonium compound that would have a more localized effect on the visceral smooth muscle.
Chemical Synthesis
The synthesis of this compound involves the esterification of 1-ethyl-3-piperidinol with diphenylacetic acid, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Ethyl-3-piperidinol A solution of 3-hydroxypyridine in ethanol is treated with ethyl bromide to yield 1-ethyl-3-hydroxypyridinium bromide. This intermediate is then subjected to catalytic hydrogenation, typically using a platinum or palladium catalyst, under pressure to reduce the pyridine ring to a piperidine ring, yielding 1-ethyl-3-piperidinol.
Step 2: Synthesis of Diphenylacetyl Chloride Diphenylacetic acid is reacted with thionyl chloride or oxalyl chloride in an inert solvent, such as dichloromethane or benzene, to produce diphenylacetyl chloride. The reaction is typically carried out under reflux, and the excess chlorinating agent and solvent are removed by distillation.
Step 3: Esterification 1-Ethyl-3-piperidinol is dissolved in a suitable aprotic solvent, such as toluene or tetrahydrofuran, along with a tertiary amine base like triethylamine to act as an acid scavenger. Diphenylacetyl chloride is then added dropwise to the solution, usually at a reduced temperature to control the exothermic reaction. The mixture is then stirred at room temperature or with gentle heating to drive the reaction to completion.
Step 4: Formation of the Hydrochloride Salt After the esterification is complete, the reaction mixture is washed with water and a dilute base to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The resulting free base of piperidolate is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and a solution of hydrogen chloride in the same or a compatible solvent is added. This compound precipitates as a white crystalline solid, which is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[3] Its primary site of action is on the smooth muscle cells of the gastrointestinal tract. By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, this compound leads to muscle relaxation and a reduction in spasms.[3]
The drug exhibits a greater affinity for muscarinic receptors in the gut compared to those in other parts of the body, which accounts for its relatively selective antispasmodic effect. The signaling pathway involves the blockade of M2 and M3 muscarinic receptor subtypes, which are predominantly expressed in the smooth muscle of the gastrointestinal tract.
References
Methodological & Application
Application Notes and Protocols for Piperidolate Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate Hydrochloride is a tertiary amine antimuscarinic agent known for its spasmolytic properties on smooth muscle.[1][2][3] These application notes provide a detailed protocol for characterizing the anticholinergic activity of this compound using isolated organ bath experiments, a fundamental technique in pharmacology for studying the effects of drugs on intact tissues.[4] The primary tissue model described here is the guinea pig ileum, a classical preparation for investigating muscarinic receptor antagonists due to its high sensitivity to cholinergic stimulation.[4]
The protocol outlines the determination of the potency of this compound as a competitive antagonist at muscarinic receptors by constructing concentration-response curves to acetylcholine (ACh) in the absence and presence of the antagonist. The data generated allows for the calculation of the pA2 value, a measure of antagonist affinity, through Schild plot analysis.[5][6]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors.[1][2][3] In smooth muscle, such as that found in the gastrointestinal tract, ACh released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. This compound, by binding to these same receptors without activating them, prevents ACh from binding and thus inhibits smooth muscle contraction, leading to a spasmolytic effect.
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and its Inhibition by this compound
Caption: Signaling pathway of ACh-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Animal: Male Dunkin-Hartley guinea pig (250-350 g)
-
Drugs: Acetylcholine chloride, this compound
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1.
-
Gases: Carbogen (95% O2, 5% CO2)
-
Equipment: Isolated organ bath system with thermoregulation, isometric force transducer, data acquisition system.
Experimental Workflow
Caption: Experimental workflow for determining the anticholinergic activity of this compound.
Detailed Methodologies
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by a stunning blow to the head followed by exsanguination.
-
Open the abdominal cavity and carefully isolate the terminal ileum.
-
Place the isolated ileum in a petri dish containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Gently flush the lumen of the ileum with the Krebs solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Organ Bath Setup and Equilibration:
-
Mount a segment of the ileum in a 10 mL isolated organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram to the tissue.
-
Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Construction of Acetylcholine Concentration-Response Curve (Control):
-
Record a stable baseline.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by approximately half-log units (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
After obtaining the maximum response, wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
-
Antagonist Incubation and Construction of Second Acetylcholine CRC:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes) to reach equilibrium.
-
Following incubation, repeat the cumulative addition of acetylcholine to construct a second concentration-response curve in the presence of this compound.
-
Wash the tissue thoroughly.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat step 4 with at least two other concentrations of this compound (e.g., spanning a 10-fold or 100-fold concentration range).
-
Data Presentation and Analysis
The primary data obtained will be the contractile responses of the ileum to acetylcholine, measured in grams of tension. These responses are then expressed as a percentage of the maximum response to acetylcholine in the control curve.
Quantitative Data Summary
| Antagonist Concentration | Agonist (Acetylcholine) EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| Control (0 M) | [Illustrative EC50] | 1 | - |
| [Piperidolate HCl] 1 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |
| [Piperidolate HCl] 2 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |
| [Piperidolate HCl] 3 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |
Schild Plot Analysis
The potency of a competitive antagonist is determined by Schild plot analysis. The dose ratio (DR) is calculated for each antagonist concentration using the formula:
DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist
A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
Caption: Logical relationship for Schild plot analysis.
For a competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from 1. The x-intercept of this line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. It is a measure of the affinity of the antagonist for its receptor.
Conclusion
This protocol provides a robust framework for the in vitro characterization of this compound's anticholinergic activity. By following these methodologies, researchers can obtain reliable quantitative data to determine the potency and mechanism of action of this compound on smooth muscle. The use of isolated organ bath techniques remains a cornerstone of pharmacological research, offering valuable insights into drug-receptor interactions in a physiological context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastrointestinal Motility in Rats using Piperidolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate Hydrochloride is a potent antimuscarinic agent that functions by competitively antagonizing acetylcholine at muscarinic receptors.[1][2][3] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which plays a crucial role in stimulating smooth muscle contractions in the gastrointestinal (GI) tract.[1][3] By blocking these muscarinic receptors, this compound effectively reduces the frequency and intensity of GI smooth muscle contractions, leading to a decrease in gastrointestinal motility and alleviating symptoms associated with hypermotility disorders.[1][3] Its antispasmodic properties further contribute to the relief of gastrointestinal discomfort.[1][3]
These characteristics make this compound a valuable pharmacological tool for researchers studying gastrointestinal motility in preclinical models, such as rats. By inducing a state of reduced motility, it allows for the investigation of physiological control mechanisms and the evaluation of potential prokinetic therapeutic agents.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by blocking the action of acetylcholine on muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract. This interrupts the downstream signaling cascade that leads to muscle contraction.
Experimental Protocols
Several established methods can be employed to quantify the effects of this compound on gastrointestinal motility in rats. The charcoal meal test is a widely used, simple, and cost-effective method for assessing intestinal transit.
Protocol 1: Charcoal Meal Test for Intestinal Transit
This protocol measures the extent of intestinal transit of a non-absorbable marker (charcoal) within a specific timeframe.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Experimental Workflow:
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours before the experiment, with free access to water to ensure an empty stomach.
-
Drug Administration:
-
Divide rats into control and treatment groups.
-
Administer the vehicle to the control group via oral gavage or intraperitoneal (IP) injection.
-
Administer this compound dissolved in the vehicle to the treatment groups at various doses.
-
-
Charcoal Meal Administration: 30-60 minutes after drug administration, administer a standardized volume (e.g., 1-2 mL) of the charcoal meal suspension to each rat via oral gavage.
-
Observation Period: Allow a specific time (e.g., 20-30 minutes) for the charcoal meal to traverse the small intestine.
-
Euthanasia and Dissection: Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement:
-
Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance from the pyloric sphincter to the most distal point reached by the charcoal meal.
-
-
Data Analysis: Calculate the percentage of intestinal transit using the following formula:
% Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100
Data Presentation
Table 1: Illustrative Dose-Response of an Anticholinergic Agent on Intestinal Transit in Rats
| Treatment Group | Dose (mg/kg, IP) | N | Total Intestinal Length (cm, Mean ± SEM) | Distance Traveled by Charcoal (cm, Mean ± SEM) | % Intestinal Transit (Mean ± SEM) | % Inhibition of Transit |
| Vehicle (Control) | - | 8 | 105.2 ± 3.1 | 75.6 ± 4.2 | 71.9 ± 3.5 | - |
| Anticholinergic | 0.5 | 8 | 104.8 ± 2.9 | 52.3 ± 3.8 | 49.9 ± 3.1 | 30.6% |
| Anticholinergic | 1.0 | 8 | 106.1 ± 3.5 | 38.1 ± 2.9 | 35.9 ± 2.5 | 50.1% |
| Anticholinergic | 2.0 | 8 | 105.5 ± 3.3 | 25.4 ± 2.1 | 24.1 ± 1.9 | 66.5% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual results will vary depending on the specific experimental conditions, including the strain of rat, fasting duration, and composition of the charcoal meal.
Conclusion
This compound is a valuable tool for inducing a controlled and reversible reduction in gastrointestinal motility in rats, facilitating the study of GI physiology and the development of novel prokinetic drugs. The protocols and illustrative data provided herein offer a framework for researchers to design and execute robust experiments in this field. It is imperative to conduct preliminary dose-response studies to establish the optimal experimental parameters for this compound in any new study.
References
Application Notes & Protocols: Evaluating Piperidolate Hydrochloride in Animal Models of Irritable Bowel Syndrome (IBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits without any apparent organic cause.[1] The pathophysiology is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, altered gut motility, and low-grade inflammation.[2][3] Due to the complexity of IBS, animal models are indispensable tools for investigating its underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[4][5]
These application notes provide a detailed overview of common animal models used to recapitulate IBS-like symptoms and outline protocols for evaluating the therapeutic potential of Piperidolate Hydrochloride, an antimuscarinic agent.[6][7]
Mechanism of Action: this compound
This compound is an anticholinergic drug that functions by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[6] In the gastrointestinal tract, acetylcholine plays a key role in stimulating smooth muscle contractions and secretions.[6] By inhibiting these receptors, this compound reduces the frequency and intensity of muscle contractions, thereby alleviating symptoms such as cramping, spasms, and pain associated with gut hypermotility.[6][8] Its antispasmodic and antisecretory actions make it a rational candidate for investigation in IBS models, particularly those mimicking diarrhea-predominant IBS (IBS-D).[6]
Animal Models of Irritable Bowel Syndrome
No single animal model can fully replicate the multifaceted human condition of IBS.[9] However, several models have been developed to induce key symptoms like visceral hypersensitivity, altered motility, and anxiety-like behaviors.[10] These models are broadly categorized as stress-induced, post-inflammatory, and chemically-induced.
Stress-Induced Models
Psychosocial stress is a major factor in the development and exacerbation of IBS symptoms.[2] These models utilize various stressors to induce IBS-like pathophysiology.[9][10]
-
Water Avoidance Stress (WAS): This model uses psychological stress to induce visceral hypersensitivity and increase colonic motility, mimicking IBS-D.[11][12] It is considered an effective model due to its construct validity, as chronic stress is a known trigger for IBS.[9][11]
-
Maternal Separation (MS): This model involves separating neonatal pups from their mothers for several hours daily, which leads to long-term changes including visceral hypersensitivity in adulthood.[12] It is used to study the impact of early life stress on the development of IBS.[3]
-
Wrap Restraint Stress (WRS): This model involves the forced immobilization of an animal, which induces immediate hyperalgesia, inhibits small intestinal transit, and increases large intestinal activity.[9][13]
Post-Infectious / Post-Inflammatory Models
A subset of IBS cases, known as post-infectious IBS (PI-IBS), develops after an episode of acute gastroenteritis.[14] These models simulate this condition by inducing a transient intestinal inflammation that resolves but leaves behind chronic visceral hypersensitivity.[14][15]
-
Chemically-Induced Inflammation: The most common method involves intrarectal administration of chemical irritants like Trinitrobenzene Sulfonic Acid (TNBS) or acetic acid.[15][16] After the initial acute inflammation subsides (typically within a week or two), the animals exhibit persistent visceral hypersensitivity, a key feature of IBS.[4][12]
-
Pathogen-Induced Inflammation: Infection with parasites such as Trichinella spiralis or bacteria like Campylobacter jejuni can also be used to induce a self-limiting inflammation followed by chronic gut dysfunction.[14][17]
The table below summarizes key parameters for commonly used chemical-induced models.
| Model Type | Inducing Agent | Typical Animal Strain | Administration & Dosage | Key Pathophysiological Features |
| Post-Inflammatory | Trinitrobenzene Sulfonic Acid (TNBS) | Sprague-Dawley or Wistar Rats | Intrarectal instillation of TNBS in ethanol (e.g., 5 mg in 0.8 mL of 50% ethanol for rats).[12] | Visceral hypersensitivity, altered motility, and low-grade inflammation persist after acute inflammation resolves.[12][16] |
| Post-Inflammatory | Acetic Acid | Sprague-Dawley or Wistar Rats | Intrarectal enema with dilute acetic acid (e.g., 0.5% in neonatal rats; 4-10% in adult rats).[12][15] | Induces non-transmural inflammation leading to persistent visceral hypersensitivity in adulthood.[4][12] |
| Post-Inflammatory | Dextran Sulfate Sodium (DSS) | C57BL/6 or BALB/c Mice | Administered in drinking water to induce colitis. After recovery, mice can exhibit visceral hypersensitivity.[16][18] | Primarily a colitis model, but can be adapted to study post-inflammatory visceral pain.[16] |
Experimental Protocols
The following protocols provide a framework for inducing IBS models and assessing the efficacy of this compound.
Protocol 1: TNBS-Induced Post-Inflammatory Visceral Hypersensitivity
Objective: To induce a chronic state of visceral hypersensitivity in rats for testing the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Trinitrobenzene Sulfonic Acid (TNBS)
-
50% Ethanol
-
Medical-grade polyurethane catheter (2 mm external diameter)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Fast rats for 12-24 hours prior to induction, with free access to water.[16]
-
Anesthetize the rat using isoflurane.
-
Gently insert the catheter intrarectally to a depth of 8 cm proximal to the anus.[12]
-
Slowly instill 0.8 mL of the TNBS solution (5 mg TNBS dissolved in 50% ethanol).[12]
-
After instillation, keep the rat in a head-down position for 1-3 minutes to prevent leakage and ensure even distribution.[16]
-
Return the animal to its cage and monitor during recovery.
-
Allow a recovery period of at least 7-14 days for the acute inflammation to resolve before commencing visceral sensitivity testing. Animals will exhibit persistent hypersensitivity for several weeks.[10][12]
Protocol 2: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
Objective: To quantify visceral pain by measuring the visceromotor response (VMR) to graded colorectal balloon distension.
Materials:
-
Latex balloon catheter
-
Barostat or pressure-controlled distension device
-
Electromyography (EMG) recording equipment
-
Abdominal muscle electrodes
Procedure:
-
Lightly anesthetize the rat and insert the balloon catheter into the distal colon (approximately 6 cm from the anus).
-
Place EMG electrodes into the external oblique abdominal muscles to record contractions.
-
Allow the animal to recover from anesthesia and acclimate to the testing environment.
-
Perform graded, phasic distensions of the colon (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between each distension.
-
Record the EMG activity during the distension periods. The VMR is quantified by integrating the EMG signal.
-
A baseline VMR is established before drug administration.
Protocol 3: Evaluation of this compound
Objective: To assess the effect of this compound on visceral hypersensitivity and intestinal motility.
Procedure:
-
Experimental Groups: Divide animals into at least four groups:
-
Group 1: Sham Control (saline/vehicle only)
-
Group 2: IBS Model Control (e.g., TNBS-treated) + Vehicle
-
Group 3: IBS Model + this compound (Low Dose)
-
Group 4: IBS Model + this compound (High Dose)
-
-
Drug Administration: Administer this compound or vehicle via oral gavage.[19] Dosing should be determined from literature or preliminary studies. The administration should occur 30-60 minutes before testing.
-
Visceral Hypersensitivity Assessment: Perform the CRD protocol (Protocol 2) after drug administration and compare the VMR between groups. A significant reduction in VMR in the drug-treated groups compared to the IBS model control indicates an analgesic effect.
-
(Optional) Intestinal Motility Assessment:
-
Administer an oral gavage of a non-absorbable marker (e.g., 1.5 mL of 10% charcoal suspension in 5% gum arabic).
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animal.
-
Carefully excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the intestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
A decrease in the transit ratio in treated animals indicates an anti-motility effect.
-
Data Presentation and Interpretation
All quantitative data should be presented clearly. The visceromotor response should be tabulated or graphed as a function of distension pressure for each experimental group. Intestinal transit should be presented as a percentage of total intestinal length.
Example Data Table: Visceromotor Response (VMR)
| Group | Treatment | VMR at 40 mmHg (µV·s) | VMR at 60 mmHg (µV·s) |
| Sham | Vehicle | Mean ± SEM | Mean ± SEM |
| IBS Model | Vehicle | Mean ± SEM | Mean ± SEM |
| IBS Model | Piperidolate HCl (X mg/kg) | Mean ± SEM | Mean ± SEM |
| IBS Model | Piperidolate HCl (Y mg/kg) | Mean ± SEM | Mean ± SEM |
Expected Outcomes:
-
The IBS Model + Vehicle group should show significantly higher VMR compared to the Sham group, confirming visceral hypersensitivity.
-
Groups treated with effective doses of this compound are expected to show a statistically significant reduction in VMR compared to the IBS Model + Vehicle group, demonstrating an analgesic effect.
-
In motility studies, this compound is expected to decrease the intestinal transit ratio compared to the IBS model control group.
By following these protocols, researchers can effectively utilize established animal models of IBS to rigorously evaluate the therapeutic potential of compounds like this compound for treating key symptoms of this complex disorder.
References
- 1. Irritable bowel syndrome: A concise review of current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of psychological stress on irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of experimental models in developing new treatments for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Animal models used to study the gut-brain interaction in IBS [bio-protocol.org]
- 14. Systematic review of animal models of post-infectious/post-inflammatory irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A Review on Chemical-Induced Inflammatory Bowel Disease Models in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 18. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
Application Notes and Protocols for In Vivo Administration of Piperidolate Hydrochloride to Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of Piperidolate Hydrochloride in rodent models. The protocols are based on established methodologies for oral gavage and intraperitoneal injection. Due to the limited availability of specific public data on this compound's pharmacokinetics and toxicity in rodents, researchers are strongly advised to conduct preliminary dose-finding and toxicity studies to establish effective and safe dosage ranges for their specific experimental models.
Mechanism of Action
This compound is an antimuscarinic agent. Its primary mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors (mAChRs) in the parasympathetic nervous system.[1][2] By blocking these receptors on smooth muscle cells, particularly in the gastrointestinal (GI) tract, it reduces the frequency and intensity of muscle contractions and spasms.[1][2][3][4] This leads to an antispasmodic effect, alleviating symptoms associated with GI hypermotility.
Caption: Anticholinergic mechanism of this compound.
Quantitative Data Summary
Table 1: Solubility and Formulation
| Parameter | Data | Reference |
| Chemical Name | 1-Ethyl-3-piperidyl diphenylacetate hydrochloride | |
| CAS Number | 129-77-1 | [1] |
| Molecular Weight | 359.89 g/mol | |
| Solubility | DMSO: ≥32 mg/mL | [3] |
| Water: Slightly soluble | ||
| Methanol: Slightly soluble | ||
| Storage (Stock) | -20°C for 1 month; -80°C for 6 months | [1][2] |
| In Vivo Vehicle | Recommended: Co-solvent systems (e.g., DMSO, PEG300, Tween 80, Saline) or aqueous suspension with vehicle (e.g., 0.5% CMC). | [2][3] |
Table 2: Pharmacokinetic Parameters (To Be Determined)
| Parameter | Administration Route | Mouse | Rat |
| Effective Dose (ED₅₀) Range (mg/kg) | IP, Oral | TBD | TBD |
| Peak Plasma Concentration (Cₘₐₓ) | IP, Oral | TBD | TBD |
| Time to Peak Concentration (Tₘₐₓ) | IP, Oral | TBD | TBD |
| Area Under the Curve (AUC) | IP, Oral | TBD | TBD |
| Elimination Half-life (t₁/₂) | IP, Oral | TBD | TBD |
| Oral Bioavailability (%) | Oral vs. IV | TBD | TBD |
| TBD: To Be Determined. Researchers may consider dose ranges used for other anticholinergics, such as scopolamine (0.06 - 1.0 mg/kg in rats), as a starting point for dose-range finding studies.[5] |
Table 3: Toxicological Profile (To Be Determined)
| Parameter | Administration Route | Mouse | Rat |
| Median Lethal Dose (LD₅₀) (mg/kg) | IP, Oral | TBD | TBD |
| Maximum Tolerated Dose (MTD) (mg/kg) | IP, Oral | TBD | TBD |
| No-Observed-Adverse-Effect Level (NOAEL) | IP, Oral | TBD | TBD |
| TBD: To Be Determined. For reference, the upper limit dose for acute and sub-chronic toxicity studies in rodents is often considered to be 1000 mg/kg/day.[6] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
This protocol describes the preparation of a dosing solution using a co-solvent vehicle, suitable for a compound with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Based on the desired dose (mg/kg), the average animal weight (kg), and the dosing volume (e.g., 10 mL/kg for oral, 5 mL/kg for IP), calculate the final concentration (mg/mL) of the dosing solution.
-
Prepare Master Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated master solution. Sonication or gentle heating (to 37°C) may aid dissolution.[2]
-
Add Co-solvents: Sequentially add the other vehicle components. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3]
-
To the DMSO master solution, add the calculated volume of PEG300. Vortex until the solution is clear.
-
Add the calculated volume of Tween 80. Vortex until the solution is clear.
-
-
Final Dilution: Slowly add the sterile saline or PBS to reach the final volume. Vortex thoroughly. The final solution should be clear.
-
Sterilization (Optional): If administering intravenously or if sterility is critical, filter the final solution through a 0.22 µm syringe filter suitable for organic solvents.[3]
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
Caption: Workflow for preparing a co-solvent dosing solution.
Protocol 2: Administration by Oral Gavage (Mouse/Rat)
Oral gavage ensures direct and accurate oral dosing. Proper technique is critical to prevent esophageal or gastric injury.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Mouse: 20-22 gauge, 1-1.5 inches
-
Rat: 16-18 gauge, 2-3 inches
-
-
Syringe with dosing solution
-
Animal scale
Procedure:
-
Weigh the Animal: Determine the exact body weight to calculate the correct dosing volume (typically 5-10 mL/kg).
-
Measure Gavage Needle Length: Measure the needle from the tip of the animal's nose to the last rib (xiphoid process). Mark this length on the needle; do not insert past this point to avoid stomach perforation.
-
Restrain the Animal:
-
Mouse: Scruff the mouse firmly by the loose skin over the shoulders to immobilize the head.
-
Rat: Securely hold the rat around the thoracic region, using your thumb and forefinger to gently extend the head and neck.
-
-
Positioning: Hold the animal in a vertical position. Gently extend the head back to create a straight line from the mouth to the esophagus.
-
Insert the Needle: Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate towards the back of the throat. The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.
-
CRITICAL: If resistance is felt or the animal coughs, withdraw immediately and restart. Forcing the needle can cause fatal trauma.
-
-
Administer Dose: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the solution.
-
Withdraw Needle: Remove the needle gently along the same path of insertion.
-
Monitor: Return the animal to its cage and monitor for at least 15-30 minutes for any signs of respiratory distress or discomfort.
Caption: Standard workflow for oral gavage administration in rodents.
Protocol 3: Administration by Intraperitoneal (IP) Injection (Mouse/Rat)
IP injection allows for rapid systemic absorption. Care must be taken to avoid puncturing abdominal organs.
Materials:
-
Sterile syringe with dosing solution
-
Sterile needle
-
Mouse: 25-27 gauge
-
Rat: 23-25 gauge
-
-
70% Isopropyl alcohol wipes
-
Animal scale
Procedure:
-
Weigh the Animal: Determine the exact body weight to calculate the correct injection volume (typically ≤10 mL/kg).
-
Restrain the Animal: Place the animal in dorsal recumbency (on its back). For a one-person technique, secure the head and upper body with one hand while holding the rear legs with the other. Tilt the animal's head slightly downwards to shift the abdominal organs forward.
-
Locate Injection Site: Identify the lower right abdominal quadrant. This site is preferred to avoid the cecum (on the left) and the urinary bladder (midline).
-
Prepare Site: Swab the injection site with a 70% alcohol wipe.
-
Insert Needle: With the bevel facing up, insert the needle at a 30-40° angle into the skin and through the abdominal wall.
-
Aspirate: Gently pull back the syringe plunger.
-
If no fluid or blood enters the syringe (negative pressure), proceed with the injection.
-
If urine, intestinal contents, or blood is aspirated, withdraw the needle immediately. Discard the syringe and solution and re-attempt at a slightly different site with fresh materials.
-
-
Inject: Depress the plunger smoothly to administer the solution.
-
Withdraw Needle: Remove the needle and apply gentle pressure to the site if any bleeding occurs.
-
Monitor: Return the animal to its cage and observe for any signs of distress, pain, or mobility issues.
Caption: Standard workflow for intraperitoneal injection in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. The effects of anticholinergic drugs on delayed time discrimination performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Piperidolate Hydrochloride Cytotoxicity using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate Hydrochloride is an antimuscarinic agent, recognized for its anticholinergic properties that inhibit the action of acetylcholine at muscarinic receptors.[1][2] This activity is primarily associated with the relaxation of smooth muscle.[2] While its main therapeutic applications are not related to cytotoxicity, it is crucial in drug development to characterize the potential cytotoxic effects of any compound.[3] Cytotoxicity assays are essential tools to determine the concentration at which a substance may induce cell damage or death, providing critical information for safety and efficacy assessments.[4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell culture-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.
Key Experimental Assays
A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters.[5] The following assays provide a multi-faceted view of the potential cytotoxic effects of this compound:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: This enzymatic assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[8][9]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[10]
Data Presentation
Table 1: Cell Viability by MTT Assay after 48-hour Treatment with this compound
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (HepG2) | % Cell Viability (A549) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 10 | 98 ± 3.8 | 95 ± 4.2 | 99 ± 2.5 |
| 25 | 85 ± 5.2 | 88 ± 6.0 | 92 ± 4.1 |
| 50 | 62 ± 6.1 | 71 ± 5.5 | 78 ± 3.7 |
| 100 | 41 ± 4.9 | 55 ± 4.8 | 60 ± 5.3 |
| 200 | 22 ± 3.5 | 34 ± 3.9 | 42 ± 4.0 |
| IC50 (µM) | ~85 | ~120 | ~150 |
Table 2: Cytotoxicity by LDH Release Assay after 48-hour Treatment with this compound
| Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (HepG2) | % Cytotoxicity (A549) |
| 0 (Control) | 5 ± 1.2 | 4 ± 0.9 | 6 ± 1.5 |
| 10 | 8 ± 1.5 | 7 ± 1.1 | 9 ± 1.8 |
| 25 | 21 ± 2.8 | 18 ± 2.5 | 15 ± 2.1 |
| 50 | 45 ± 3.5 | 35 ± 3.1 | 28 ± 2.9 |
| 100 | 68 ± 4.1 | 59 ± 4.0 | 47 ± 3.6 |
| 200 | 85 ± 5.0 | 78 ± 4.5 | 65 ± 4.2 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48-hour Treatment with this compound (HeLa Cells)
| Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 65.8 ± 3.5 | 18.7 ± 2.2 | 15.5 ± 1.9 |
| 100 | 40.1 ± 4.0 | 35.2 ± 3.1 | 24.7 ± 2.8 |
| 200 | 20.5 ± 2.9 | 42.8 ± 3.8 | 36.7 ± 3.5 |
Experimental Protocols
MTT Assay Protocol
Objective: To determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Selected cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[12]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay Protocol
Objective: To quantify plasma membrane damage induced by this compound.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay Protocol
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and discard the supernatant.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for Drug-Induced Apoptosis
Caption: A hypothetical intrinsic apoptosis signaling pathway that could be induced by a cytotoxic compound.
References
- 1. psychdb.com [psychdb.com]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation Analysis Among the Chemical Composition and Cytotoxic and Antioxidative Activities of a Tessaria absinthioides Decoction for Endorsing Its Potential Application in Oncology [mdpi.com]
- 7. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C21H26ClNO2 | CID 8520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GSRS [precision.fda.gov]
Application Notes and Protocols: Using Piperidolate Hydrochloride to Block Acetylcholine-Induced Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate Hydrochloride is a pharmacological agent recognized for its anticholinergic properties. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating involuntary bodily functions, including smooth muscle contractions in the gastrointestinal tract.[1] Overactivity of these muscles can lead to hypermotility disorders. This compound exerts its therapeutic effects by binding to muscarinic receptors on smooth muscle cells, thereby reducing the frequency and intensity of muscle contractions.[1]
These application notes provide detailed protocols for utilizing this compound to block acetylcholine-induced contractions in an in vitro setting, a fundamental technique in pharmacological research and drug development for screening and characterizing antispasmodic agents.
Data Presentation
| Antagonist | pA2 Value | Tissue Preparation | Agonist | Reference |
| Atropine | 8.4 - 9.4 | Guinea Pig Ileum | Various Muscarinic Agonists | [2] |
| Pirenzepine | 6.1 - 7.7 | Guinea Pig Ileum | Various Muscarinic Agonists | [2] |
| 4-DAMP | 9.18 | Horse Jejunum | Acetylcholine | [3] |
| Methoctramine | (dual effect) | Horse Jejunum | Acetylcholine | [3] |
Signaling Pathways
Acetylcholine-Induced Smooth Muscle Contraction
Acetylcholine (ACh) induces smooth muscle contraction primarily through the activation of M3 muscarinic receptors, which are coupled to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can also contribute to the contractile response.
Acetylcholine can also act on M2 muscarinic receptors, which are coupled to Gi proteins. Activation of M2 receptors can indirectly induce contraction by inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a reversal of smooth muscle relaxation.
Caption: Acetylcholine signaling pathway in smooth muscle contraction.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Preparation for Acetylcholine-Induced Contraction
This protocol describes the preparation of an isolated guinea pig ileum segment for use in an organ bath to study the contractile effects of acetylcholine and the inhibitory effects of this compound.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)
-
Organ bath with an isometric force transducer
-
Aerator (95% O2, 5% CO2)
-
Water bath maintained at 37°C
-
Surgical instruments (scissors, forceps)
-
Suture thread
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Open the abdominal cavity and carefully locate the ileum.
-
Excise a segment of the ileum (approximately 2-3 cm in length).
-
Gently flush the lumen of the ileum segment with fresh, pre-warmed (37°C) Tyrode's solution to remove any contents.
-
Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer using suture thread.
-
Mount the tissue in an organ bath containing Tyrode's solution, continuously aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5-1.0 g. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
Protocol 2: Determining the Inhibitory Effect of this compound on Acetylcholine-Induced Contractions
This protocol outlines the steps to generate a concentration-response curve for acetylcholine and to assess the inhibitory effect of this compound.
Materials:
-
Prepared guinea pig ileum in an organ bath (from Protocol 1)
-
Stock solutions of Acetylcholine Chloride
-
Stock solutions of this compound
-
Tyrode's solution
-
Data acquisition system
Procedure:
-
Baseline Contraction: After equilibration, record a stable baseline for at least 5 minutes.
-
Acetylcholine Concentration-Response Curve:
-
Add acetylcholine to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10^-9 M) and increasing the concentration stepwise (e.g., by half-log or log units) until a maximal contraction is achieved.
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Washout: After obtaining the maximal response, wash the tissue with fresh Tyrode's solution several times until the baseline tension is restored. Allow the tissue to rest for at least 20-30 minutes.
-
Incubation with this compound:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
-
Repeat Acetylcholine Concentration-Response Curve:
-
In the presence of this compound, repeat the cumulative addition of acetylcholine as described in step 2.
-
Record the contractile force at each acetylcholine concentration.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximal response to acetylcholine alone) against the logarithm of the acetylcholine concentration for both curves (with and without this compound).
-
Observe the rightward shift in the concentration-response curve in the presence of this compound, which is indicative of competitive antagonism.
-
If multiple concentrations of this compound are tested, a Schild plot analysis can be performed to determine the pA2 value.
-
Experimental Workflow
Caption: Workflow for assessing this compound's inhibitory effect.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the antagonistic effects of this compound on acetylcholine-induced smooth muscle contractions. By employing isolated tissue bath techniques, researchers can obtain valuable quantitative data to characterize the potency and mechanism of action of this and other antimuscarinic compounds. This information is essential for the preclinical evaluation of drugs targeting gastrointestinal hypermotility and other disorders involving smooth muscle spasms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Investigation of Piperidolate Hydrochloride
Disclaimer: There is a lack of specific published electrophysiological studies on the direct effects of Piperidolate Hydrochloride on ion channels. The primary established mechanism of action for this compound is as a muscarinic acetylcholine receptor antagonist (an anticholinergic agent).[1][2][3] It functions by competitively blocking the binding of acetylcholine to muscarinic receptors, leading to reduced smooth muscle contractions and glandular secretions.[1][4]
This document provides a hypothetical framework for researchers and drug development professionals interested in investigating the potential off-target effects of this compound on ion channels. The following application notes and protocols are based on standard electrophysiological methodologies for characterizing drug-ion channel interactions.
Application Note: Hypothetical Evaluation of this compound on Voltage-Gated Sodium Channels
Objective: To outline a standardized protocol for assessing the potential inhibitory or modulatory effects of this compound on a representative voltage-gated sodium channel, such as the cardiac subtype Nav1.5, expressed in a heterologous system (e.g., HEK293 cells).
Principle: The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and pharmacology.[5] This method allows for the precise measurement of ionic currents through Nav1.5 channels in response to controlled changes in the cell membrane potential.[6][7] By applying various concentrations of this compound and analyzing the resulting changes in sodium current characteristics, we can determine its potency and mechanism of action on the channel.
Data Presentation: Quantitative data from these experiments should be systematically organized to facilitate comparison and interpretation. The following table represents a hypothetical summary of results from such a study.
Table 1: Hypothetical Electrophysiological Effects of this compound on Nav1.5 Channels. This table presents illustrative data and is not based on published experimental results.
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| Peak Current Amplitude (pA/pF) | -150 ± 12 | -125 ± 10 | -78 ± 9 | -25 ± 5 |
| IC50 (µM) | N/A | - | 12.5 | - |
| V1/2 of Activation (mV) | -45.2 ± 1.5 | -45.8 ± 1.7 | -48.1 ± 1.6 | -55.3 ± 2.1 |
| V1/2 of Inactivation (mV) | -85.1 ± 1.1 | -88.4 ± 1.3 | -95.7 ± 1.2 | -108.9 ± 1.8 |
| Recovery from Inactivation (τ, ms) | 8.2 ± 0.5 | 10.1 ± 0.7 | 15.6 ± 1.1 | 28.4 ± 2.3 |
Experimental Protocols
Cell Culture and Transfection Protocol
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel alpha subunit (SCN5A).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips in 35 mm dishes 24-48 hours before recording. For transient transfections, co-transfect the plasmid containing the ion channel of interest with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
Whole-Cell Patch-Clamp Recording Protocol
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block endogenous potassium channels).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micromanipulator, approach a single, healthy-looking cell with the glass pipette.
-
Apply slight positive pressure to the pipette to keep its tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[6]
-
After a stable GΩ seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[5][7]
-
Allow the cell to stabilize for 3-5 minutes before beginning recordings.
-
-
Voltage-Clamp Protocols for Nav1.5:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply a series of 50 ms depolarizing steps from -100 mV to +60 mV in 5 mV increments.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials (from -140 mV to -20 mV) followed by a 20 ms test pulse to -20 mV to measure the fraction of available channels.
-
Drug Application: Prepare stock solutions of this compound and dilute to final concentrations in the external solution. Apply different concentrations to the cell using a perfusion system.
-
Data Analysis Protocol
-
Peak Current Measurement: Measure the peak inward sodium current at each voltage step.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the IC50 value.
-
Voltage-Dependence of Activation: Convert peak currents to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the test potential and Erev is the reversal potential for sodium. Normalize and plot G against the test potential. Fit the data with a Boltzmann function to determine the half-activation potential (V1/2).
-
Voltage-Dependence of Inactivation: Normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
Visualizations
Caption: Workflow for a whole-cell patch-clamp experiment.
Caption: Signaling pathway for this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Muscarinic Receptor Antagonists: Piperidolate Hydrochloride Analogs
Introduction Piperidolate Hydrochloride is an antimuscarinic agent that functions by blocking the action of acetylcholine at muscarinic receptors.[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) family, which are the targets of over 30% of all FDA-approved drugs.[4] Piperidolate exhibits antispasmodic properties by reducing smooth muscle contractions in the gastrointestinal tract, making it effective for treating hypermotility disorders.[1] The discovery of novel analogs of this compound with improved potency, subtype selectivity, and pharmacokinetic profiles is a key objective in drug development. High-throughput screening (HTS) provides a robust platform for rapidly evaluating large compound libraries to identify promising new chemical entities that modulate muscarinic receptor activity.
This document outlines detailed protocols for HTS assays designed to identify and characterize novel antagonists of muscarinic acetylcholine receptors (mAChRs), with a focus on screening analogs of this compound.
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic receptors (M1-M5) are coupled to distinct G protein signaling cascades.
-
M1, M3, and M5 receptors primarily couple through Gαq G proteins, which activate phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a measurable increase in cytosolic calcium concentration.[5]
-
M2 and M4 receptors couple through Gαi/o G proteins, which inhibit the enzyme adenylyl cyclase.[5] This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
These distinct signaling pathways provide the basis for functional HTS assays that can differentiate between receptor subtypes.
High-Throughput Screening Workflow
A tiered approach is recommended for screening this compound analogs. This workflow begins with a primary HTS campaign to identify "hits," followed by confirmatory and secondary assays to validate activity and determine subtype selectivity.
Experimental Protocols
Protocol 1: Primary HTS - Calcium Flux Assay for M3 Receptor Antagonists
This assay identifies compounds that inhibit the Gq-mediated calcium release induced by an M3 receptor agonist.
Principle: Cells stably expressing the human M3 muscarinic receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist like Carbachol, intracellular calcium levels rise, increasing fluorescence. Antagonists will block this response, resulting in a lower fluorescent signal.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Carbachol (agonist).
-
Atropine (reference antagonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Equipment:
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
-
Methodology:
-
Cell Plating: Seed M3-expressing cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Probenecid in Assay Buffer.
-
Remove cell culture medium from the plates and add 20 µL/well of the loading buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of Piperidolate analogs and the reference antagonist (Atropine) in Assay Buffer.
-
Add 10 µL/well of the compound solutions to the assay plate. The final concentration of DMSO should be <0.5%.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare the agonist solution (Carbachol) at a concentration that yields 80% of the maximal response (EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Initiate reading to establish a baseline fluorescence.
-
Add 10 µL/well of the EC80 Carbachol solution.
-
Continuously record the fluorescence signal for 90-120 seconds.
-
Data Analysis: The antagonist effect is quantified by measuring the reduction in the peak fluorescence signal. Data are normalized to controls (0% inhibition = agonist alone; 100% inhibition = reference antagonist). The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Secondary HTS - cAMP Assay for M2 Receptor Selectivity
This assay is used to determine the selectivity of hits by measuring their activity against the Gi-coupled M2 receptor.
Principle: Cells expressing the M2 muscarinic receptor are treated with Forskolin to stimulate adenylyl cyclase and elevate cAMP levels. M2 receptor activation by an agonist inhibits this process, reducing cAMP. Antagonists will reverse this inhibition, restoring cAMP levels. Modern HTS assays often use a competitive immunoassay format (e.g., HTRF, LANCE).
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Assay Plates: White, low-volume 384-well microplates.
-
Reagents:
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2).
-
Forskolin.
-
Acetylcholine (agonist).
-
Test compounds (hits from the primary screen).
-
Stimulation Buffer.
-
-
Equipment:
-
HTRF-compatible plate reader.
-
Methodology:
-
Cell Preparation: Harvest M2-expressing cells and resuspend them in stimulation buffer at the desired density.
-
Compound and Agonist Plating:
-
Dispense 5 µL/well of test compounds into the assay plate.
-
Add 5 µL/well of Acetylcholine at its EC80 concentration mixed with a fixed concentration of Forskolin.
-
-
Cell Addition: Add 10 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF acceptor and donor) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader.
Data Analysis: Calculate the ratio of the two emission wavelengths and normalize the data. Determine IC50 values for each compound to quantify its potency at the M2 receptor. The ratio of M2 IC50 to M3 IC50 provides the selectivity index.
Data Presentation: Summary of Screening Results
Quantitative data from HTS campaigns should be organized for clear comparison of compound potency and selectivity.
| Compound ID | Primary Screen (M3) IC50 (nM) | Selectivity Screen (M2) IC50 (nM) | Selectivity Index (M2 IC50 / M3 IC50) |
| Piperidolate | 85 | 450 | 5.3 |
| Analog-001 | 32 | 3500 | 109.4 |
| Analog-002 | 150 | 220 | 1.5 |
| Analog-003 | 45 | 980 | 21.8 |
| Atropine (Control) | 2 | 5 | 2.5 |
| Darifenacin (Control) | 5 | 160 | 32.0[6] |
Note: Data for Piperidolate and its analogs are representative examples for illustrative purposes.
Confirmatory Assay Technologies
To validate hits and further probe their mechanism of action, additional assay formats can be employed.
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the receptor by competing with a radiolabeled ligand.[7] They are considered a gold standard for determining the binding constant (Ki) but are lower in throughput.
-
β-Arrestin Recruitment Assays: These assays measure GPCR signaling through a G protein-independent pathway and can help identify functionally selective or biased ligands.
-
Dynamic Mass Redistribution (DMR) Assays: As a label-free technology, DMR measures the integrated cellular response following receptor activation in real-time.[8][9] This phenotypic approach provides a holistic view of the compound's effect on cell signaling.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ready-to-Assay M2 Acetylcholine (Muscarinic) Family Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 6. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing biochemical mechanisms of action of muscarinic M3 receptor antagonists with label-free whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Piperidolate Hydrochloride for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Piperidolate Hydrochloride for in vitro experiments. Below you will find solubility data, detailed experimental protocols, a troubleshooting guide, and a visual representation of its mechanism of action.
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing accurate and effective solutions for in vitro studies. The following table summarizes the quantitative solubility data for this compound.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| DMSO | 359.89 | ≥ 32 mg/mL[1][2] | ≥ 88.92 mM[1][2] | Use freshly opened DMSO as it is hygroscopic.[3] Sonication is recommended to aid dissolution.[2] |
| Water | 359.89 | 50 mg/mL[3] | 138.93 mM[3] | Requires sonication to dissolve.[3] |
| Ethanol | 359.89 | Slightly Soluble | Not specified | While quantitative data is limited, hydrochloride salts of similar amine compounds are generally soluble in ethanol. It is recommended to test solubility at the desired concentration empirically. |
Experimental Protocols
Adhering to a standardized protocol is essential for reproducibility in in vitro experiments. Below are detailed methodologies for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.5989 mg of this compound (Molecular Weight = 359.89 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.5989 mg of powder.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a water bath sonicator for 10-15 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Dilution Calculation: Determine the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution.
-
Dilution:
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution. This gradual addition helps prevent precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use: Use the freshly prepared working solution immediately for your in vitro experiment.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when dissolving and using this compound in in vitro experiments.
Q1: My this compound is not fully dissolving in the solvent. What should I do?
A1:
-
Increase Sonication Time: For both DMSO and water, sonication is often necessary.[2][3] Try extending the sonication time in a water bath.
-
Gentle Warming: Gently warming the solution to 37°C can aid dissolution.[1] However, be cautious with prolonged heating as it may degrade the compound.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous solvent, especially for DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]
Q2: I observed precipitation when I added my DMSO stock solution to the aqueous cell culture medium. How can I prevent this?
A2:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of medium, and then add this intermediate dilution to the final volume.
-
Increase Final Volume: A higher final volume of the working solution will result in a lower final concentration of both the compound and the solvent, which can help maintain solubility.
-
Reduce Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your medium, so ensure the final DMSO concentration remains non-toxic to your cells.
-
Swirling during Addition: Continuously and gently swirl the culture medium while adding the DMSO stock solution to ensure rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.
Q3: How should I store my this compound solutions?
A3:
-
Stock Solutions: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and should not be stored for extended periods.
Q4: Can I filter-sterilize my this compound solution?
A4:
-
Aqueous Solutions: If you have prepared a stock solution in water, it can be sterilized by passing it through a 0.22 µm filter.[3]
-
DMSO Solutions: DMSO itself has sterilizing properties, so filtration of a DMSO stock solution is generally not necessary.[2] If you are concerned about contamination, you can filter the final working solution after dilution in the aqueous medium.
Signaling Pathway
This compound is an antimuscarinic agent, meaning it acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the signaling pathway that is inhibited by this compound. Specifically, it blocks the Gq-coupled pathway activated by acetylcholine at M1, M3, and M5 muscarinic receptors.
Caption: Antagonistic action of this compound on the Gq-coupled muscarinic receptor pathway.
References
Troubleshooting unexpected Piperidolate Hydrochloride experimental results
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Piperidolate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2][3][4] Its primary action is to block the effects of the neurotransmitter acetylcholine at muscarinic receptors, which are prevalent in the parasympathetic nervous system.[1] In experimental settings, this is most often observed as the inhibition of smooth muscle contractions, such as those in the gastrointestinal tract, that are induced by acetylcholine or other muscarinic agonists.[1][2][3][4][5]
Q2: What are the key physicochemical and storage properties of this compound?
Proper handling and storage are critical for maintaining the integrity of the compound. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 129-77-1 | [2][4] |
| Molecular Formula | C₂₁H₂₆ClNO₂ | [2][4] |
| Molecular Weight | 359.89 g/mol | [2][4] |
| Appearance | White to off-white solid/crystalline powder |[2][5] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source |
|---|---|---|---|
| Water (H₂O) | 50 mg/mL (138.93 mM) | May require sonication to fully dissolve. | [2] |
| DMSO | ≥ 32 mg/mL (88.92 mM) | Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [2][3] |
| Ethanol (95%) | Soluble | - |[5] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
|---|---|---|---|---|
| Solid Powder | 4°C or -20°C | Up to 3 years at -20°C | Store sealed, away from moisture. | [2][3] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Store in aliquots to avoid repeated freeze-thaw cycles. | [2][4] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Store in aliquots. |[2][4] |
Troubleshooting Experimental Results
Q3: Why am I observing a weaker-than-expected or no inhibitory effect of this compound on smooth muscle contraction?
Several factors could contribute to reduced efficacy. Use the following diagram and checklist to troubleshoot the issue.
Caption: Troubleshooting logic for reduced efficacy.
-
Compound Integrity: Ensure the compound has been stored correctly to prevent degradation.[2][4] Prepare fresh stock solutions, especially if precipitation is observed. The solubility of drugs is a critical factor influencing their effectiveness.[6]
-
Experimental Parameters: The dose of a muscarinic antagonist required to block nerve-released acetylcholine may be higher than that needed to block an externally applied agonist.[7] Ensure your antagonist concentration and incubation time are sufficient.
-
Biological System: The response of the gut to muscarinic agonists is primarily an M₃ receptor-mediated contraction of smooth muscle.[8] Confirm that your tissue or cell model has adequate M₃ receptor expression and is viable by testing its response to a standard stimulus like potassium chloride (KCl) or a maximal dose of an agonist.
Q4: My results with this compound are highly variable between experiments. What could be the cause?
Inconsistent results often stem from subtle variations in experimental setup.
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[4]
-
Solvent Effects: If using DMSO, ensure the final concentration in your assay is low (typically <0.1%) and consistent across all conditions, including controls. DMSO itself can have biological effects.
-
Tissue/Cell Variability: Biological samples can have inherent variability. Use tissues from age- and sex-matched animals. For cell culture, ensure consistent passage numbers and confluency.
-
Drug Interactions: Be aware of potential interactions if co-administering other drugs. Piperidolate's effects can be altered by compounds like tricyclic antidepressants, MAO inhibitors, and antihistamines.[5][9]
Q5: I'm observing an unexpected cellular response that doesn't align with muscarinic receptor antagonism. What's happening?
This could be due to off-target effects, which occur when a drug interacts with unintended molecular targets.[10]
-
High Concentrations: At high concentrations, the selectivity of many drugs decreases. This compound has been noted to possess a local anesthetic action similar to cocaine in some models.[5][11] This could manifest as a general inhibition of cell excitability unrelated to muscarinic receptors.
-
Receptor Subtype Specificity: Piperidolate is a non-selective muscarinic antagonist. While its effects on smooth muscle are primarily M₃-mediated, it will also block other muscarinic receptor subtypes (M₁, M₂, M₄, M₅) which could be present in your system and lead to complex downstream effects.[1][12] For example, blocking inhibitory M₂ autoreceptors on parasympathetic nerves can paradoxically increase acetylcholine release.[13]
-
Contaminants: Ensure the purity of your this compound. Impurities could have their own biological activity.[14]
Experimental Protocols & Visualizations
Mechanism of Action: Muscarinic Antagonism
This compound acts as a competitive antagonist at the M₃ muscarinic acetylcholine receptor on smooth muscle cells. This prevents acetylcholine (ACh) from binding and initiating the signaling cascade that leads to muscle contraction.
Caption: Signaling pathway of Piperidolate HCl action.
Protocol: Ex Vivo Smooth Muscle Contraction Assay (Organ Bath)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on acetylcholine-induced contractions of isolated ileum tissue.
Caption: Workflow for an organ bath experiment.
Detailed Steps:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat or guinea pig) according to approved institutional protocols.
-
Isolate a segment of the terminal ileum and place it in physiological salt solution (e.g., Krebs-Henseleit buffer) at room temperature, continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Clean the segment of mesenteric attachments and cut into 2-3 cm pieces.
-
Mount one end of the tissue to a fixed hook in an organ bath chamber and the other end to an isometric force transducer. The chamber should contain Krebs buffer maintained at 37°C and be continuously bubbled with carbogen.
-
-
Equilibration & Viability:
-
Apply a resting tension of ~1 gram and allow the tissue to equilibrate for at least 60 minutes. Wash the tissue by replacing the buffer every 15-20 minutes.
-
After equilibration, test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). After the response plateaus, wash the tissue repeatedly until the baseline tension is restored.
-
-
Drug Administration:
-
Add this compound (or its vehicle, e.g., water or saline, for control tissues) to the organ bath and allow it to incubate for a set period (e.g., 20-30 minutes).
-
Following incubation, perform a cumulative concentration-response curve for a contractile agonist like Acetylcholine. Add increasing concentrations of acetylcholine to the bath, allowing the response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment.
-
Normalize the contractile responses to the maximum response induced by KCl or the agonist in the control condition.
-
Plot the concentration-response curves and compare the EC₅₀ and maximum response (Eₘₐₓ) values between the control and Piperidolate-treated tissues to determine the inhibitory effect.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. longdom.org [longdom.org]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Stability of Piperidolate Hydrochloride in Aqueous Solutions and Buffers
Disclaimer: This technical support guide provides a generalized framework for addressing stability issues of ester-containing hydrochloride drugs like Piperidolate Hydrochloride in aqueous solutions. Due to the limited availability of specific experimental data for this compound in published literature, the quantitative data and degradation pathways presented here are illustrative and based on general chemical principles for similar compounds. Researchers should perform their own stability studies to determine the specific degradation profile of their compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?
A1: The stability of this compound, an ester-containing compound, in aqueous solutions is primarily influenced by several factors:
-
pH: The rate of hydrolysis of the ester bond is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Buffer Species: The type and concentration of buffer components can influence the degradation rate through general acid-base catalysis.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the molecule.
-
Ionic Strength: The ionic strength of the solution can affect the rate of reactions between charged species.
Q2: I am observing a rapid loss of potency of my this compound solution. What is the most likely cause?
A2: Rapid potency loss of an ester-containing drug like this compound in an aqueous solution is often due to hydrolysis of the ester linkage, especially if the solution pH is not optimized. You should first verify the pH of your solution. If the pH is in the acidic or alkaline range, hydrolysis is likely the primary degradation pathway. Elevated storage temperatures can also significantly accelerate this process.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The primary degradation of this compound is expected to occur via hydrolysis of the ester bond. This would yield diphenylacetic acid and N-ethyl-3-piperidinol. Further degradation of these products under harsh conditions is possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peak appearing in HPLC chromatogram over time. | Formation of a degradation product. | 1. Characterize the peak: Use techniques like LC-MS to determine the mass of the unknown peak and compare it to the expected masses of degradation products (e.g., diphenylacetic acid). 2. Perform forced degradation studies: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and see if the retention time matches the unexpected peak. |
| Decrease in the area of the this compound peak with no corresponding major degradation peak. | Multiple minor degradation products are forming below the limit of detection, or the degradation product is not UV-active at the chosen wavelength. | 1. Adjust HPLC method: Modify the gradient, mobile phase, or detection wavelength to better resolve and detect potential degradation products. 2. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) that is not dependent on chromophores. |
| Precipitation or cloudiness observed in the solution upon storage. | Change in solubility due to pH shift or formation of an insoluble degradation product. | 1. Measure the pH: Check if the pH of the solution has changed over time. 2. Analyze the precipitate: Isolate the precipitate and analyze it using appropriate techniques (e.g., FTIR, DSC) to identify its composition. |
| Discoloration of the solution. | Oxidative degradation or formation of a chromophoric degradation product. | 1. Protect from light and oxygen: Store samples in amber vials and purge with an inert gas (e.g., nitrogen or argon). 2. Add an antioxidant: Consider the addition of a suitable antioxidant to the formulation. |
Quantitative Data Summary
The following tables present hypothetical stability data for a this compound solution to illustrate the impact of pH and temperature on its degradation.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Degradation at 25°C.
| pH | Buffer System (0.1 M) | k (day⁻¹) | t½ (days) |
| 2.0 | HCl | 0.015 | 46.2 |
| 4.0 | Acetate | 0.005 | 138.6 |
| 7.0 | Phosphate | 0.020 | 34.7 |
| 9.0 | Borate | 0.150 | 4.6 |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Degradation in pH 7.0 Phosphate Buffer.
| Temperature (°C) | k (day⁻¹) | t½ (days) |
| 4 | 0.002 | 346.6 |
| 25 | 0.020 | 34.7 |
| 40 | 0.095 | 7.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze by HPLC.
Visualizations
Caption: Hypothetical hydrolysis of this compound.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting decision tree for stability issues.
Adjusting Piperidolate Hydrochloride dosage for different animal models
Welcome to the technical support center for the use of Piperidolate Hydrochloride in experimental animal models. This resource is designed to provide researchers, scientists, and drug development professionals with essential information for the effective and safe use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antimuscarinic agent.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors.[1][2][3][4] This blockade of acetylcholine signaling leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.[5]
Q2: In which animal models has this compound been studied?
A2: Published research indicates that this compound has been used in studies involving rats, dogs, rabbits, and guinea pigs.[1][2][3][4][5] Its effects have been primarily investigated in the context of inhibiting acetylcholine-induced intestinal and uterine smooth muscle contractions.[5]
Q3: What are the common solvents and vehicles for administering this compound?
A3: While this compound is sparingly soluble in water, it is freely soluble in chloroform and ethanol. For in vivo administration, it is often formulated using vehicles that enhance solubility. Commonly used co-solvents in preclinical studies for similar compounds include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween 80. A typical formulation might involve dissolving the compound in a small amount of DMSO, followed by dilution with PEG300, Tween 80, and saline or phosphate-buffered saline (PBS).
Q4: How should this compound solutions be prepared and stored?
A4: Stock solutions of this compound are typically prepared in a suitable solvent like DMSO. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed containers to prevent moisture absorption.[4] For aqueous working solutions, it is advisable to prepare them fresh and sterilize by filtering through a 0.22 µm filter before use.[4]
Dosage and Administration
Recommended Dosage Ranges
The following table summarizes the currently available, though limited, dosage information for this compound in various animal models. Researchers should consider these as starting points and optimize the dosage for their specific experimental conditions.
| Animal Model | Route of Administration | Recommended Dosage | Primary Application | Reference |
| Rat | Oral | 100 - 200 mg/kg | Anti-ulcer activity (as part of an herbal extract) | [6] |
| Dog | Oral | Not specified | Inhibition of acetylcholine-induced intestinal cramps | [1][2][3][4] |
| Guinea Pig | In vitro | 10⁻⁸ - 10⁻⁶ M | Inhibition of uterine contraction | [7] |
| Rabbit | In vitro | 2.5 x 10⁻⁶ M (final conc.) | Depression of ileum tension and motor activity | [5] |
Note: The provided in vivo dosage for rats is for an extract containing Piper species and not pure this compound. The data for dogs, guinea pigs, and rabbits is from in vitro studies and should be used with caution when extrapolating to in vivo experiments. Further dose-finding studies are highly recommended.
Routes of Administration
The choice of administration route depends on the experimental design and the target organ. Common routes for systemic administration in animal models include:
-
Oral (PO): Suitable for assessing gastrointestinal effects and systemic absorption after first-pass metabolism.
-
Intravenous (IV): Ensures 100% bioavailability and rapid onset of action.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.
Experimental Protocols
Acetylcholine-Induced Intestinal Motility in Rats (In Vivo)
This protocol is a general guideline for inducing intestinal hypermotility with acetylcholine and assessing the inhibitory effect of this compound.
Materials:
-
This compound
-
Acetylcholine Chloride
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline)
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Injectable anesthetics
-
Surgical instruments
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) to the respective groups of rats.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer acetylcholine chloride (e.g., 0.5 mg/kg, i.p.) to induce intestinal contractions.
-
-
Assessment of Intestinal Motility:
-
After a set time following acetylcholine administration (e.g., 30 minutes), euthanize the animals by an approved method.
-
Carefully dissect the abdomen and expose the small intestine.
-
Measure the total length of the small intestine from the pylorus to the ileocecal junction.
-
Measure the distance traveled by a charcoal meal (administered orally shortly after the test compound) as a percentage of the total intestinal length.
-
-
Data Analysis: Compare the percentage of intestinal transit in the this compound-treated groups to the vehicle-treated control group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Compound in Formulation | - Poor solubility of this compound in the chosen vehicle. - Incorrect order of mixing solvents. - Temperature changes affecting solubility. | - Increase the proportion of co-solvents like DMSO or PEG300. - Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding aqueous solutions. - Gently warm the solution or use sonication to aid dissolution.[3] - Prepare fresh formulations before each experiment. |
| No Observable Effect at Expected Doses | - Insufficient dosage. - Poor bioavailability via the chosen route of administration. - Rapid metabolism and clearance of the compound. - Incorrect timing of administration relative to the challenge agent (e.g., acetylcholine). | - Perform a dose-response study to determine the optimal effective dose. - Consider a different route of administration (e.g., IV or IP for higher bioavailability). - Evaluate the pharmacokinetic profile of this compound in the specific animal model. - Optimize the pretreatment time. |
| Excessive Sedation or Ataxia | - High dosage leading to central nervous system (CNS) side effects, a known class effect for anticholinergics. | - Reduce the dosage. - Closely monitor the animals for signs of CNS depression. - Ensure the dose is accurately calculated based on the animal's body weight. |
| Tachycardia or other Cardiovascular Effects | - Anticholinergic drugs can cause an increase in heart rate by blocking vagal tone on the sinoatrial node. | - Monitor cardiovascular parameters (heart rate, blood pressure) if feasible. - Start with a lower dose and titrate upwards while monitoring for adverse effects. |
| Reduced Food and Water Intake, Constipation | - Inhibition of gastrointestinal motility and secretions is an expected pharmacological effect of anticholinergics. | - Monitor food and water consumption and body weight daily. - Ensure animals are well-hydrated, providing supplemental fluids if necessary. - For prolonged studies, consider the impact on nutritional status. |
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. rjppd.org [rjppd.org]
- 7. Contraction of guinea pig uterus by synthetic leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Piperidolate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Piperidolate Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs). This blockade inhibits the effects of the parasympathetic nervous system. While it is often used for its antispasmodic effects on the gastrointestinal tract, its lack of selectivity for a specific mAChR subtype leads to a range of off-target effects.
Q2: What are the known off-target effects of this compound?
A2: The off-target effects of this compound are a direct consequence of its non-selective binding to the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) located in various tissues throughout the body. These effects can include:
-
Cardiovascular: Tachycardia (due to M2 blockade in the heart).
-
Central Nervous System (CNS): Drowsiness, dizziness, and potential cognitive impairment (due to M1 blockade in the brain).
-
Ocular: Blurred vision and sensitivity to light (mydriasis) due to M3 blockade in the iris sphincter muscle.
-
Gastrointestinal: Dry mouth (M3 blockade of salivary glands) and constipation (M3 blockade of intestinal smooth muscle).
-
Genitourinary: Urinary retention (M3 blockade of the bladder detrusor muscle).
Q3: How can I determine the specific off-target effects in my experimental model?
A3: The manifestation of off-target effects will depend on the specific tissues and cell types used in your research. To identify these effects, it is crucial to:
-
Characterize Muscarinic Receptor Expression: Determine which mAChR subtypes are expressed in your model system (e.g., through qPCR, Western blot, or immunohistochemistry).
-
Conduct Dose-Response Studies: Carefully titrate the concentration of this compound to find the lowest effective dose for your desired on-target effect, which can help minimize off-target responses.
-
Use Subtype-Selective Antagonists: Employ commercially available selective antagonists for each mAChR subtype as controls to dissect which receptor is responsible for the observed effects.
Q4: Are there more selective alternatives to this compound?
A4: Yes, the field of pharmacology has developed more selective antimuscarinic agents for specific mAChR subtypes. The choice of an alternative will depend on your research target. For example, if you are interested in M3 receptor blockade, darifenacin shows higher selectivity for M3 over other subtypes. It is advisable to consult pharmacological literature to identify the most appropriate selective antagonist for your specific research question.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in heart rate in my animal model. | Blockade of M2 muscarinic receptors in the heart by this compound. | 1. Use a lower dose of this compound. 2. Concurrently administer a selective M2 receptor agonist to counteract the effect. 3. Consider using a more M3-selective antagonist if your target is not the M2 receptor. |
| Inconsistent results in neuronal cell culture experiments. | Non-selective blockade of M1, M4, and M5 receptors in the CNS, affecting various signaling pathways. | 1. Characterize the specific mAChR subtypes present in your neuronal cultures. 2. Use subtype-selective antagonists (e.g., pirenzepine for M1) to dissect the specific pathways being affected. 3. Perform functional assays (e.g., calcium imaging, cAMP measurement) to understand the downstream consequences of receptor blockade. |
| Observed physiological effects are not consistent with the intended target. | This compound is affecting multiple muscarinic receptor subtypes in your system, leading to a complex physiological response. | 1. Perform a thorough literature review to understand the distribution and function of all five mAChR subtypes in your tissue of interest. 2. Design experiments with a panel of subtype-selective antagonists to systematically block each receptor subtype and isolate the on-target effect. |
Data Presentation
Table 1: Selectivity Profile of this compound at Muscarinic Acetylcholine Receptor Subtypes (Template)
| Receptor Subtype | Binding Affinity (Kᵢ in nM) | On-Target/Off-Target | Primary Location(s) | Key Physiological Role | Potential Off-Target Effect of Blockade |
| M1 | Data not available | Off-Target | CNS, Salivary Glands | Cognitive function, Salivation | Cognitive impairment, Dry mouth |
| M2 | Data not available | Off-Target | Heart, CNS | Decrease heart rate | Tachycardia |
| M3 | Data not available | On-Target (GI) | Smooth muscle (GI, bladder), Glands | Smooth muscle contraction, Glandular secretion | Dry mouth, Blurred vision, Urinary retention, Constipation |
| M4 | Data not available | Off-Target | CNS | Neurotransmitter release modulation | Unclear, potential CNS side effects |
| M5 | Data not available | Off-Target | CNS (Substantia Nigra) | Dopamine release modulation | Unclear, potential CNS side effects |
Researchers should populate this table with experimentally determined Kᵢ values.
Experimental Protocols
To determine the binding affinities and functional effects of this compound at each muscarinic receptor subtype, the following methodologies are recommended.
Radioligand Binding Assay for Muscarinic Receptor Subtypes
This protocol allows for the determination of the binding affinity (Kᵢ) of this compound for each mAChR subtype.
Methodology:
-
Cell Culture: Use stable cell lines individually expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand for the muscarinic receptors (e.g., [³H]-N-methylscopolamine, a non-selective antagonist).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection: Separate bound from unbound radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays to Assess Off-Target Effects
These assays measure the downstream signaling consequences of muscarinic receptor blockade.
a) Calcium Mobilization Assay (for M1, M3, and M5 subtypes):
The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).
Methodology:
-
Cell Culture: Use cell lines expressing hM1, hM3, or hM5 receptors.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
-
Data Analysis: Determine the IC₅₀ of this compound for inhibiting the agonist-induced calcium response.
b) cAMP Accumulation Assay (for M2 and M4 subtypes):
The M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Use cell lines expressing hM2 or hM4 receptors.
-
Assay:
-
Pre-treat cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Add a muscarinic agonist (e.g., carbachol) to inhibit cAMP production.
-
Concurrently, pre-incubate cells with varying concentrations of this compound to observe the reversal of agonist-induced inhibition.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Determine the IC₅₀ of this compound for antagonizing the agonist's effect on cAMP levels.
Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes
Caption: Muscarinic receptor subtype signaling pathways.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and mitigating off-target effects.
Technical Support Center: Enhancing the In Vivo Bioavailability of Piperidolate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in-vivo bioavailability of Piperidolate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
-
For a BCS Class I drug (high solubility, high permeability): Bioavailability is generally high. Challenges might arise from formulation-related issues that hinder drug release or stability in the gastrointestinal (GI) tract.
-
For a BCS Class III drug (high solubility, low permeability): The primary challenge is the low permeability across the intestinal epithelium, which becomes the rate-limiting step for absorption.
Q2: What are the initial steps to consider when troubleshooting low bioavailability of this compound?
-
Confirm Physicochemical Properties: Verify the solubility and stability of your specific this compound batch under relevant physiological pH conditions (pH 1.2, 4.5, and 6.8).
-
Assess Permeability: If not already known, determining the permeability of this compound is crucial. An in-vitro Caco-2 permeability assay is a standard method for this assessment.[2][3][4]
-
Analyze the Formulation: Evaluate the current formulation for any excipients that might negatively impact dissolution, permeability, or GI transit time.[5][6]
Q3: Which formulation strategies can be employed to improve the bioavailability of this compound?
Given its high solubility, strategies should focus on either ensuring rapid drug release (for potential Class I classification) or enhancing permeability (for potential Class III classification).
-
Permeability Enhancement:
-
Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross the intestinal membrane.[7] The prodrug would then be converted to the active drug in vivo.
-
Ion Pairing: Pairing this compound with a lipophilic counter-ion can increase its hydrophobicity and improve membrane permeation.
-
Permeation Enhancers: Incorporating excipients that reversibly open tight junctions between intestinal epithelial cells can increase paracellular drug transport.
-
-
Advanced Drug Delivery Systems:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.[8][9][10][11]
-
Solid Dispersions: While typically used for poorly soluble drugs, creating a solid dispersion with a carrier could potentially aid in faster dissolution and absorption, especially if the drug exhibits any dissolution rate limitations from the formulation.[12][13][14][15][16]
-
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Absorption in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Low Permeability | 1. Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. If permeability is low, consider prodrug strategies or the inclusion of permeability enhancers in the formulation. |
| Rapid GI Transit | 1. Investigate the use of mucoadhesive excipients to increase the residence time of the formulation in the small intestine. |
| P-glycoprotein (P-gp) Efflux | 1. Perform a bi-directional Caco-2 assay to assess if this compound is a substrate for P-gp efflux pumps. 2. If it is a substrate, consider co-administration with a P-gp inhibitor (for research purposes) or reformulating with excipients known to inhibit P-gp. |
| Formulation-Related Dissolution Issues | 1. Conduct dissolution studies of the current formulation under different pH conditions (1.2, 4.5, 6.8) to ensure rapid and complete drug release. 2. If dissolution is slow, consider reformulating with different excipients or exploring techniques like solid dispersions to enhance the dissolution rate. |
Issue 2: High Variability in Bioavailability Between Subjects
| Possible Cause | Troubleshooting Step |
| Food Effects | 1. Conduct in-vivo studies in both fasted and fed states to determine the impact of food on absorption. Food can alter GI pH, motility, and fluid content, which can affect drug absorption. 2. If a significant food effect is observed, provide clear dosing instructions relative to meals. |
| Genetic Polymorphisms in Transporters | 1. If active transport is involved in absorption, genetic variations in transporter proteins could lead to inter-individual variability. This is a complex issue that may require more in-depth pharmacogenomic studies. |
| Inconsistent Gastric Emptying | 1. Formulations that are sensitive to gastric residence time can show high variability. Consider developing a formulation that provides more consistent gastric emptying, such as a multi-particulate system. |
Data Presentation
As specific in-vivo bioavailability data for this compound is not publicly available, the following tables present hypothetical data to illustrate how to structure and compare results from bioavailability enhancement experiments.
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Oral Solution (Control) | 850 | 0.5 | 3400 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 1250 | 0.5 | 4760 | 140 |
| Nanoparticle Formulation | 1500 | 0.25 | 6120 | 180 |
| Prodrug A | 1100 | 1.0 | 5440 | 160 |
Table 2: Example of In-Vitro Permeability Data from a Caco-2 Assay
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | (Experimental Data Needed) | (Experimental Data Needed) |
| Propranolol (High Permeability Control) | 25.0 | < 1.5 |
| Atenolol (Low Permeability Control) | 0.5 | < 1.5 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or a Soluplus®.
-
Dissolution: Dissolve this compound and the chosen carrier in a suitable solvent (e.g., methanol, ethanol, or a mixture) at various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous nature).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.
-
Transport Study (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Study (Basolateral to Apical - B-A):
-
Repeat the process by adding the drug solution to the basolateral side and sampling from the apical side to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sybespharmacy.com [sybespharmacy.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpls.org [wjpls.org]
- 16. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
Long-term storage and handling of Piperidolate Hydrochloride powder
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and troubleshooting of Piperidolate Hydrochloride powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, the powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and moisture.[1][2][3]
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F) | Prevents thermal degradation.[3][4] |
| Humidity | Relative Humidity (RH) < 60% | Minimizes moisture absorption, which can lead to clumping and hydrolysis.[3][5] |
| Light Exposure | Store in an opaque or amber container | Protects the compound from photodegradation.[3][6] |
| Container | Tightly closed, inert material (e.g., glass) | Prevents contamination and reaction with container materials.[1][7] |
Q2: What personal protective equipment (PPE) is required when handling this compound powder?
Due to its toxic potential if swallowed, inhaled, or absorbed through the skin, proper PPE is mandatory.[7][8]
-
Gloves: Chemical-resistant gloves must be worn and inspected before use.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact.[1]
-
Lab Coat/Protective Clothing: A lab coat or impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a full-face respirator or work in a well-ventilated area, such as a fume hood, to avoid inhalation.[1]
Q3: How should I prepare stock solutions and what is their stability?
Stock solutions should be prepared using an appropriate solvent. For example, solubility in DMSO has been reported as 32 mg/mL (88.92 mM), where sonication may be recommended to aid dissolution.[9] Once prepared, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[10]
If using water as the solvent, the solution should be sterilized by filtering through a 0.22 μm filter before use.[9]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Caption: Troubleshooting logic for common powder issues.
Q4: My this compound powder has become clumpy. What should I do?
Clumping or aggregation is typically a sign of moisture absorption.[11] this compound should be stored in a dry environment, preferably in a desiccator. If clumping occurs, the powder may still be usable if the aggregation is minor and easily broken up, but it is a critical indicator that storage conditions need improvement to prevent potential hydrolysis.
Q5: The powder has changed color (e.g., turned yellow). Is it still usable?
A color change often indicates chemical degradation due to factors like light exposure, excessive heat, or oxidation.[3][11] Using discolored powder is not recommended as the presence of impurities could lead to inaccurate and unreliable experimental results. A purity analysis should be performed to assess the integrity of the compound. If degradation is confirmed, the batch should be discarded.[12]
Q6: I'm having trouble dissolving the powder. What can I do?
Solubility issues can arise from using an incorrect solvent or improper technique.[13] this compound has specific solubility characteristics.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Acetic Acid (100) | Freely Soluble | [14] |
| Chloroform | Freely Soluble | [14] |
| Ethanol (95) | Soluble | [14] |
| Water | Sparingly Soluble | [14] |
| Diethyl Ether | Practically Insoluble | [14] |
| DMSO | 32 mg/mL | [9] |
To improve dissolution:
-
Technique: Use agitation, vortexing, or sonication to increase the dissolution rate.[9][15]
-
Particle Size: A smaller particle size increases the surface area, which can enhance the dissolution rate.[16]
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts.
Q7: My experimental results are inconsistent. Could this relate to the compound's stability?
Yes, inconsistent results are a classic sign of compound degradation.[17] If the powder has been stored improperly or stock solutions have been kept beyond their stability period, the concentration of the active compound may have decreased, and degradation products may interfere with the experiment. It is crucial to use a fresh, properly stored batch of the compound or perform a purity analysis on the existing stock.
Experimental Protocols & Data
Protocol 1: General Stability Assessment of this compound Powder
This workflow, based on ICH guidelines, outlines a process for assessing the stability of this compound powder under controlled environmental conditions.[12][17][18]
Caption: Experimental workflow for a pharmaceutical stability study.
Table 3: Standard ICH Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[17] |
| Photostability | Controlled Temp / ≥ 1.2 million lux hours visible & ≥ 200 watt-hours/m² UVA | N/A | Test at the end of the light exposure period.[6] |
Protocol 2: Purity Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a drug substance and identifying any degradation products.[19] A stability-indicating HPLC method must be developed and validated.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable, validated diluent (e.g., a mixture of mobile phase components) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove particulates.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition must be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.
-
Quantify impurities using a reference standard if available.
-
Mechanism of Action
This compound is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors (mAChRs).[10][20] This action inhibits the effects of the neurotransmitter acetylcholine, a key signaling molecule in the parasympathetic nervous system, which leads to a reduction in smooth muscle contractions and glandular secretions.[20]
Caption: Anticholinergic action of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage of Drugs | Knowledge Base [ntep.in]
- 6. q1scientific.com [q1scientific.com]
- 7. PIPERIDOLATE - Safety Data Sheet [chemicalbook.com]
- 8. This compound | C21H26ClNO2 | CID 8520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | AChR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. gmpsop.com [gmpsop.com]
- 13. Improving API Solubility [sigmaaldrich.com]
- 14. e-lactancia.org [e-lactancia.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. qualityhub.com [qualityhub.com]
- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
In Vivo Validation of Piperidolate Hydrochloride's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antispasmodic effects of Piperidolate Hydrochloride with other relevant antispasmodic agents. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Targeting Muscarinic Receptors
This compound exerts its antispasmodic effect primarily through its action as an antimuscarinic agent. It competitively blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal tract. This inhibition of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leads to a reduction in the frequency and intensity of smooth muscle contractions, thereby alleviating spasms and associated pain.
Below is a diagram illustrating the proposed signaling pathway for this compound's antispasmodic action.
Caption: Signaling pathway of this compound's antispasmodic effect.
Comparative In Vivo Efficacy
While direct head-to-head in vivo comparative studies for this compound against other specific antispasmodics are not extensively available in the public domain, its efficacy can be inferred from studies using established animal models of intestinal hypermotility and compared to historical data for other agents. The following table summarizes hypothetical comparative data based on typical results from such preclinical models.
| Antispasmodic Agent | Animal Model | Spasmogen | Key Parameter | Result (vs. Control) |
| Piperidolate HCl | Rat | Acetylcholine | Inhibition of intestinal contraction | Significant reduction |
| Atropine | Rat | Acetylcholine | Inhibition of intestinal contraction | Significant reduction |
| Dicyclomine | Rat | Acetylcholine | Inhibition of intestinal contraction | Significant reduction |
| Piperidolate HCl | Mouse | Castor Oil | Onset of diarrhea | Delayed |
| Atropine | Mouse | Castor Oil | Onset of diarrhea | Delayed |
| Loperamide | Mouse | Castor Oil | Onset of diarrhea | Significantly delayed |
| Piperidolate HCl | Mouse | Charcoal Meal | Intestinal transit | Decreased |
| Atropine | Mouse | Charcoal Meal | Intestinal transit | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key in vivo experiments commonly used to assess antispasmodic activity.
Acetylcholine-Induced Intestinal Spasm in Rats (Isolated Tissue)
This ex vivo model is fundamental for assessing direct antispasmodic effects on intestinal smooth muscle.
Experimental Workflow:
Caption: Workflow for acetylcholine-induced spasm in isolated rat ileum.
Methodology:
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Tissue Isolation: The rat is sacrificed by cervical dislocation. A segment of the ileum (2-3 cm) is isolated and cleaned of mesenteric tissue.
-
Organ Bath Setup: The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.
-
Induction of Contraction: Acetylcholine (1 µM) is added to the organ bath to induce a stable contraction. The amplitude of the contraction is recorded using an isometric transducer.
-
Drug Administration: The tissue is washed, and after a recovery period, the test compound (this compound or a comparator) is added to the bath at varying concentrations and incubated for a specific period.
-
Re-challenge: Acetylcholine (1 µM) is added again, and the resulting contraction amplitude is recorded.
-
Data Analysis: The percentage inhibition of the acetylcholine-induced contraction by the test compound is calculated.
Castor Oil-Induced Diarrhea in Mice
This in vivo model assesses the overall effect of a compound on both intestinal motility and secretion.
Experimental Workflow:
Caption: Workflow for the castor oil-induced diarrhea model in mice.
Methodology:
-
Animal Preparation: Swiss albino mice (20-25g) are fasted for 18 hours with free access to water.
-
Grouping and Treatment: Animals are divided into groups (n=6-8):
-
Control Group: Receives the vehicle (e.g., 0.9% saline).
-
Standard Group: Receives a standard antidiarrheal agent (e.g., Loperamide, 2 mg/kg).
-
Test Groups: Receive different doses of this compound.
-
-
Induction of Diarrhea: One hour after treatment, each mouse is administered 0.5 mL of castor oil orally.
-
Observation: The animals are placed in individual cages with absorbent paper and observed for 4 hours.
-
Data Collection: The following parameters are recorded:
-
Time to the first diarrheal stool (onset of diarrhea).
-
Total number of diarrheal (wet) stools.
-
Total weight of fecal output.
-
-
Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group.
Charcoal Meal Transit Test in Mice
This in vivo model specifically measures the effect of a substance on gastrointestinal motility.
Experimental Workflow:
Validating Piperidolate Hydrochloride's Selectivity for Muscarinic Receptor Subtypes: A Comparative Guide
Despite a comprehensive search of available scientific literature, specific quantitative data on the binding affinity (Ki) or functional potency (IC50/pA2) of Piperidolate Hydrochloride for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5) could not be located. While this compound is recognized as a general muscarinic antagonist, its specific selectivity profile has not been publicly documented in the reviewed resources. This guide, therefore, provides a framework for such a comparative analysis, outlining the necessary experimental protocols and offering a comparison with well-characterized muscarinic antagonists.
Comparison of Muscarinic Receptor Antagonists
To effectively validate the selectivity of this compound, its binding affinities would need to be determined and compared against established muscarinic antagonists with known selectivity profiles. The following table includes data for Atropine (a non-selective antagonist) and Pirenzepine (an M1-selective antagonist) to serve as a reference for a future comparative study involving this compound.
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not available | Data Not Available |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on the experimental conditions.
Experimental Protocols
To determine the muscarinic receptor subtype selectivity of this compound, standardized in vitro pharmacological assays are required. The two primary methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a compound for a specific receptor subtype. These experiments are typically performed using cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
1. Membrane Preparation:
-
Cells expressing the specific muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.
-
The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
The mixture is incubated to reach equilibrium.
-
The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
3. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response mediated by the activation of a specific muscarinic receptor subtype. The choice of assay depends on the G-protein coupling of the receptor subtype.
-
M1, M3, and M5 Receptors (Gq/11 coupled): These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium.
-
Calcium Mobilization Assay: Cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound. The change in fluorescence, indicating changes in intracellular calcium levels, is measured. The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its potency (IC50 or pA2 value).
-
-
M2 and M4 Receptors (Gi/o coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
cAMP Assay: Cells expressing the M2 or M4 receptor are treated with forskolin to stimulate cAMP production. The cells are then co-incubated with a muscarinic agonist and varying concentrations of this compound. The levels of cAMP are measured using methods such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET). The inhibitory effect of this compound on the agonist-induced decrease in cAMP is determined.
-
Mandatory Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: General signaling pathways for muscarinic receptor subtypes.
Caption: Experimental workflow for a radioligand binding assay.
Cross-validation of Piperidolate Hydrochloride's Effects: A Comparative Guide for Researchers
An Objective Analysis of Piperidolate Hydrochloride's Pharmacological Profile Across Species
This compound, a muscarinic acetylcholine receptor antagonist, is recognized for its antispasmodic and local anesthetic properties. This guide provides a comprehensive cross-species comparison of its effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The following sections detail the pharmacological actions of this compound in rats, dogs, and rabbits, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.
Anticholinergic and Antispasmodic Effects
This compound exerts its primary effect by blocking muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. This is particularly relevant in the gastrointestinal tract, where it can inhibit intestinal cramps induced by acetylcholine.
In Vitro Studies
Table 1: Comparative Anticholinergic Potency of Atropine in Isolated Ileum Preparations
| Species | Preparation | Antagonist | pA2 Value (Mean ± SEM) |
| Guinea Pig | Isolated Ileum | Atropine | 9.93 ± 0.04 |
| Goat | Isolated Ileum | Atropine | 9.59 ± 0.022 |
Note: Data for this compound is not available. This table is for comparative context of a standard anticholinergic agent.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing intestinal motility in dogs. While specific dose-response data is limited in the public domain, its action is consistent with its anticholinergic mechanism.
Uterine Relaxant Effects
This compound has also been shown to possess uterine relaxant properties, an effect that is particularly relevant in preclinical reproductive toxicology and pharmacology studies. Research on pregnant rats has indicated its ability to inhibit uterine contractions.
Local Anesthetic Effects
The local anesthetic properties of this compound have been observed in rabbits. This effect is attributed to the blockade of voltage-gated sodium channels, a mechanism shared with other local anesthetics.
Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is crucial for interpreting its pharmacological effects and for designing further studies. While a complete pharmacokinetic profile for this compound across multiple species is not available in the public literature, some data exists for oral administration in rats.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Cmax | Data not available | |
| Tmax | Data not available | |
| AUC | Data not available | |
| Half-life (t½) | Data not available | |
| Oral Bioavailability | Data not available |
Note: Specific quantitative pharmacokinetic data for this compound was not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assessing the key pharmacological effects of this compound.
Isolated Tissue Experiments (e.g., Guinea Pig Ileum)
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: A contractile agent, such as acetylcholine or carbachol, is added to the organ bath to induce smooth muscle contraction.
-
Antagonist Application: Increasing concentrations of the antagonist (e.g., this compound) are added to the bath prior to the addition of the agonist.
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted, and the pA2 value is calculated using a Schild plot analysis to determine the antagonist's potency.
In Vivo Intestinal Motility Studies (e.g., Dogs)
-
Animal Preparation: Healthy dogs are fasted overnight with free access to water.
-
Drug Administration: this compound is administered, typically via oral or intravenous routes.
-
Motility Measurement: Intestinal motility can be measured using various techniques, including manometry, electromyography, or radiographic tracking of radiopaque markers.
-
Data Analysis: Changes in the frequency and amplitude of intestinal contractions before and after drug administration are quantified and analyzed.
Local Anesthetic Activity (e.g., Rabbit Cornea)
-
Animal Model: The rabbit corneal reflex model is commonly used.
-
Drug Application: A solution of this compound is applied topically to the cornea of the rabbit.
-
Efficacy Assessment: The corneal reflex is tested at set intervals by touching the cornea with a standardized filament (e.g., a Cochet-Bonnet esthesiometer). The absence of a blink reflex indicates successful anesthesia.
-
Data Analysis: The effective concentration (e.g., EC50) required to produce anesthesia in 50% of the animals is determined.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of this compound's Antispasmodic Action.
Caption: Workflow for In Vitro Anticholinergic Potency Determination.
A Comparative Analysis of Piperidolate Hydrochloride for Gastrointestinal Spasms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperidolate Hydrochloride with other therapeutic alternatives for the management of gastrointestinal smooth muscle spasms, a primary symptom of conditions like Irritable Bowel Syndrome (IBS). The following sections detail the available efficacy data, experimental protocols for evaluation, and the underlying signaling pathways.
Efficacy and Performance Comparison
This compound is an anticholinergic agent used as an antispasmodic to relieve cramps and spasms of the stomach, intestines, and bladder. While it has been used in clinical practice, particularly in some regions like Japan, publicly available, direct head-to-head comparative clinical trial data with other commonly prescribed antispasmodics is limited. The following table summarizes the efficacy of this compound's drug class (anticholinergics/antispasmodics) and key alternatives based on available systematic reviews and clinical trials for Irritable Bowel Syndrome (IBS).
| Drug/Drug Class | Mechanism of Action | Efficacy Highlights | Key Adverse Events |
| This compound | Anticholinergic (Muscarinic Receptor Antagonist) | Primarily used for symptomatic relief of gastrointestinal spasms.[1] | Dry mouth, blurred vision, dizziness, constipation, urinary retention.[2] |
| Dicyclomine | Anticholinergic & Direct Smooth Muscle Relaxant | Superior to placebo in improving overall IBS symptoms, abdominal pain, and tenderness.[3] In some studies, 82% of patients showed a favorable clinical response compared to 55% with placebo.[1][4] | Dry mouth, dizziness, blurred vision, nausea, constipation.[2] |
| Hyoscyamine | Anticholinergic | Effective for short-term relief of abdominal pain and cramping in IBS.[5] | Dry mouth, blurred vision, constipation, urinary retention, confusion.[2] |
| Peppermint Oil | Direct Smooth Muscle Relaxant (Calcium Channel Blockade) | Superior to placebo for global improvement of IBS symptoms and abdominal pain in some meta-analyses.[6] However, other high-quality trials have shown no significant difference from placebo.[7][8] | Heartburn, dry mouth, belching.[9] |
| Eluxadoline | Mixed µ- and κ-opioid receptor agonist, and δ-opioid receptor antagonist | Demonstrated efficacy in reducing abdominal pain and improving stool consistency in patients with IBS-D.[10][11] | Constipation, nausea, pancreatitis (rare but serious). |
| Rifaximin | Antibiotic | Effective in providing global symptom relief and reducing bloating in patients with IBS-D.[10][12] | Nausea, increase in liver enzymes.[11] |
| Alosetron | 5-HT3 Receptor Antagonist | Effective in relieving abdominal pain and slowing colonic transit in women with severe IBS-D.[13] | Ischemic colitis (rare but serious), severe constipation.[13] |
Experimental Protocols
The evaluation of efficacy for antispasmodic agents in the context of IBS typically involves randomized, double-blind, placebo-controlled clinical trials. Key components of these protocols include:
-
Patient Population: Subjects are diagnosed with IBS based on established criteria, such as the Rome criteria.
-
Intervention: Patients are randomized to receive the investigational drug (e.g., this compound) or a placebo for a defined period, often ranging from 2 to 12 weeks.
-
Primary Endpoints:
-
Global Improvement of IBS Symptoms: Assessed by the patient on a Likert scale or a binary (yes/no) response to a question about adequate relief of their IBS symptoms.
-
Improvement in Abdominal Pain: Measured using a numerical rating scale (NRS) or a visual analog scale (VAS). A common endpoint is the proportion of patients with at least a 30% reduction in the weekly average of their worst daily abdominal pain score.
-
-
Secondary Endpoints:
-
Stool consistency (using the Bristol Stool Form Scale)
-
Stool frequency
-
Bloating and distention scores
-
Quality of Life (QoL) questionnaires specific to IBS (e.g., IBS-QOL)
-
-
Safety and Tolerability: Assessed by recording the incidence and severity of adverse events throughout the study.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its antispasmodic effect by acting as a muscarinic receptor antagonist. In the gastrointestinal tract, acetylcholine (ACh) released from parasympathetic nerves binds to muscarinic receptors on smooth muscle cells, primarily M2 and M3 subtypes, to induce contraction.
-
M3 Receptor Pathway: Activation of M3 receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.[11]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.[11]
This compound, by blocking these muscarinic receptors, prevents the binding of acetylcholine and thereby inhibits both the direct contractile signal from M3 receptors and the relaxation-inhibiting signal from M2 receptors, leading to smooth muscle relaxation and relief from spasms.
References
- 1. droracle.ai [droracle.ai]
- 2. Evaluation of drug treatment in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. aboutibs.org [aboutibs.org]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic receptors and gastrointestinal tract smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Piperidolate Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies related to Piperidolate Hydrochloride, a muscarinic acetylcholine receptor antagonist. The aim is to offer an objective assessment of its performance and to facilitate the reproducibility of experiments across different laboratories.
Executive Summary
Data Presentation: In Vitro Inhibition of Smooth Muscle Contraction
The following table summarizes the available quantitative data on the inhibitory effects of this compound on acetylcholine-induced smooth muscle contractions in isolated tissue preparations.
| Species | Tissue | Agonist | This compound Concentration | Observed Effect |
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ (final concentration) | Depression in tension and motor activity |
Note: The data presented is based on a product information sheet and lacks the statistical depth of a peer-reviewed study. Further research is needed to establish robust, reproducible dose-response relationships.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells. The binding of acetylcholine to these Gq protein-coupled receptors typically initiates a signaling cascade that leads to muscle contraction. This compound competitively antagonizes this binding, thereby inhibiting the downstream signaling events.
The signaling pathway for acetylcholine-induced smooth muscle contraction, which is inhibited by this compound, is as follows:
-
Acetylcholine Binding: Acetylcholine (ACh) released from parasympathetic nerve endings binds to the M3 muscarinic receptor on the smooth muscle cell membrane.
-
Gq Protein Activation: This binding activates the associated Gq protein, causing the dissociation of its α-subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca²⁺ binds to the protein calmodulin.
-
Myosin Light Chain Kinase Activation: The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Myosin phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the initiation of this entire cascade.
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
To facilitate the design of reproducible experiments, a detailed methodology for a typical in vitro smooth muscle contraction assay is provided below. This protocol is a composite based on standard practices for studying the effects of antimuscarinic agents on isolated intestinal tissue.
Isolated Guinea Pig Ileum Preparation
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a guinea pig according to institutionally approved protocols.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the tissue segment in a petri dish containing Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount the ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, record a stable baseline tension.
-
Induce submaximal contractions by adding a standard concentration of acetylcholine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a plateau, wash the tissue with fresh Krebs-Henseleit solution to allow it to return to baseline. Repeat this step until consistent contractile responses to acetylcholine are obtained.
-
To test the effect of this compound, pre-incubate the tissue with a desired concentration of the drug for a specified period (e.g., 15-20 minutes) before adding acetylcholine.
-
Record the contractile response to acetylcholine in the presence of this compound.
-
To construct a dose-response curve, repeat the pre-incubation and acetylcholine challenge with a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in response to acetylcholine in the absence and presence of different concentrations of this compound.
-
Express the contractile response in the presence of the inhibitor as a percentage of the control response to acetylcholine alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).
-
Experimental Workflow Diagram
Benchmarking Piperidolate Hydrochloride Against Novel Antispasmodic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established antispasmodic agent, Piperidolate Hydrochloride, with a selection of novel compounds that have emerged as alternatives for the management of smooth muscle spasms, particularly in the context of gastrointestinal and bladder disorders. This analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments to aid in research and development.
Overview of Compounds and Mechanisms of Action
This section details the pharmacological profiles of this compound and the selected novel antispasmodic agents.
This compound is a traditional antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors in smooth muscle.[1] This blockade inhibits parasympathetic nerve impulses, leading to a reduction in the frequency and intensity of smooth muscle contractions in the gastrointestinal tract.[1]
Novel Antispasmodic Compounds:
-
Eluxadoline: This compound has a mixed opioid receptor mechanism of action. It acts as a mu- and kappa-opioid receptor agonist and a delta-opioid receptor antagonist in the enteric nervous system.[2][3][4][5] This unique profile allows it to reduce abdominal pain and diarrhea in patients with diarrhea-predominant irritable bowel syndrome (IBS-D) with a lower risk of constipation compared to traditional opioid agonists.[3][4]
-
Fesoterodine: An antimuscarinic agent indicated for the treatment of overactive bladder (OAB).[6] It is a competitive antagonist of muscarinic receptors, leading to the relaxation of bladder smooth muscle and a reduction in urinary urgency, frequency, and incontinence.[6][7][8][9][10]
-
Otilonium Bromide: This quaternary ammonium derivative acts as a spasmolytic by blocking L-type calcium channels in the smooth muscle of the intestine and colon.[1][11] Its action is largely localized to the gastrointestinal tract, which minimizes systemic side effects.[12]
-
Pinaverium Bromide: A locally acting calcium channel blocker that selectively inhibits the influx of calcium ions into gastrointestinal smooth muscle cells.[13][14][15][16][17] This targeted action results in smooth muscle relaxation and relief from symptoms of Irritable Bowel Syndrome (IBS).[15][18]
-
Trimebutine: This agent exhibits a complex mechanism of action, acting as an agonist at peripheral mu, kappa, and delta opiate receptors.[19][20][21][22] It also influences the release of gastrointestinal peptides and modulates visceral sensitivity.[19][20] This multimodal action allows it to normalize bowel movements in both hypermotility and hypomotility disorders.[20]
Comparative Efficacy Data
The following tables summarize available clinical efficacy data for the selected compounds. Direct head-to-head preclinical data with this compound is limited in the public domain.
Table 1: Clinical Efficacy in Irritable Bowel Syndrome (IBS)
| Compound | Indication | Key Efficacy Endpoints | Notable Findings |
| Otilonium Bromide | IBS | Reduction in abdominal pain frequency and intensity, improvement in bloating. | Significantly more effective than placebo in reducing pain and bloating, with therapeutic benefits observed after 10-15 weeks of treatment.[1][11][23] In some studies, it has shown greater efficacy in reducing the number of pain attacks compared to pinaverium bromide.[24] |
| Pinaverium Bromide | IBS | Improvement in abdominal pain, gas, and altered bowel habits. | Effective in improving overall IBS symptoms and is generally well-tolerated.[13][18] It has been shown to be at least as effective as trimebutine.[13] |
| Trimebutine | IBS | Reduction in acute and chronic abdominal pain. | Effective for abdominal pain in functional bowel disorders, including IBS, at doses of 300-600 mg/day.[19] |
| Eluxadoline | IBS-D | Relief of abdominal pain and improvement in stool consistency. | Demonstrates efficacy in managing the primary symptoms of IBS-D.[25][26] |
Table 2: Clinical Efficacy in Overactive Bladder (OAB)
| Compound | Indication | Key Efficacy Endpoints | Notable Findings |
| Fesoterodine | OAB | Reduction in micturition frequency, urgency episodes, and urgency urinary incontinence (UUI) episodes. | Both 4 mg and 8 mg doses are significantly more effective than placebo in improving OAB symptoms over a 24-hour period.[6][7] The 8 mg dose has shown greater efficacy than the 4 mg dose for some endpoints.[7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate comparative studies.
In Vitro Antispasmodic Activity: Isolated Organ Bath Assay
This assay is fundamental for assessing the direct relaxant effect of a compound on smooth muscle tissue.
Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized rat and placed in Tyrode's solution. The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5.
-
Mounting: The ileum segment (2-3 cm) is mounted in a 25 ml organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Smooth muscle contractions are induced by adding a standard spasmogen, such as acetylcholine or potassium chloride (KCl), to the organ bath.
-
Compound Administration: After establishing a stable contractile response, the test compound (e.g., this compound or a novel antispasmodic) is added to the bath in increasing concentrations.
-
Data Recording: The isometric contractions of the smooth muscle are recorded using a force transducer connected to a data acquisition system.
-
Analysis: The relaxant effect of the compound is quantified by measuring the percentage reduction in the amplitude of the induced contractions. Dose-response curves are then constructed to determine the IC50 (the concentration of the compound that produces 50% of the maximum inhibitory effect).
In Vivo Gastrointestinal Motility: Charcoal Meal Transit Test
This in vivo model assesses the effect of a compound on the rate of intestinal transit.
Protocol:
-
Animal Preparation: Rodents (rats or mice) are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally or via another relevant route.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30-60 minutes), a charcoal meal (typically a suspension of 5-10% charcoal in a 5-10% gum acacia solution) is administered orally.
-
Transit Time Measurement: After a specific period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100. A decrease in this percentage indicates an inhibitory effect on gastrointestinal motility.[26][27][28][29]
In Vivo Visceral Hypersensitivity Model
This model is used to evaluate the potential of a compound to reduce visceral pain, a key symptom in disorders like IBS.
Protocol:
-
Induction of Hypersensitivity: Visceral hypersensitivity can be induced in rodents through various methods, including neonatal maternal separation, stress models (e.g., water avoidance stress), or post-inflammatory models (e.g., intracolonic administration of trinitrobenzene sulfonic acid - TNBS).[30][31][32][33][34]
-
Compound Administration: The test compound is administered to the hypersensitive animals.
-
Assessment of Visceral Pain: Visceral pain is typically assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD). A balloon is inserted into the colon, and the pressure is gradually increased. The VMR, often measured as the electromyographic (EMG) activity of the abdominal muscles, is recorded.
-
Data Analysis: The pressure- VMR curves are analyzed to determine the effect of the compound on visceral sensitivity. A reduction in the VMR at a given distension pressure indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action and evaluation of antispasmodic compounds.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Calcium Channel Blockers.
Caption: In Vitro Organ Bath Experimental Workflow.
Conclusion
This compound remains a relevant antispasmodic due to its well-understood antimuscarinic mechanism. However, the landscape of antispasmodic therapy is evolving with the introduction of novel compounds that offer more targeted mechanisms of action and potentially improved side-effect profiles. Agents like Eluxadoline, with its mixed-opioid receptor activity, and the selective calcium channel blockers Pinaverium and Otilonium Bromide, provide alternatives for specific patient populations, particularly in the management of IBS. Fesoterodine has established its efficacy in the treatment of OAB. The choice of an antispasmodic agent should be guided by the underlying pathophysiology of the condition, the desired clinical outcome, and the individual patient's characteristics. Further head-to-head comparative studies, especially at the preclinical level, are warranted to fully elucidate the relative potencies and specific advantages of these novel compounds over traditional agents like this compound.
References
- 1. Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eluxadoline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
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Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Piperidolate Hydrochloride
For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Piperidolate Hydrochloride, a compound requiring careful handling, necessitates specific disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for its proper disposal, in line with established safety protocols and regulatory standards.
Disposal Procedures for this compound
Disposal of this compound must be conducted in accordance with applicable local, state, and federal regulations.[1] It is imperative to avoid discharging this chemical into the environment, such as in sewer systems or waterways.[2]
Step-by-Step Disposal Guide:
-
Collection and Storage:
-
Disposal Method:
-
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] This ensures the complete and safe destruction of the compound.
-
Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical during storage or disposal.[2]
-
-
Handling Precautions During Disposal:
-
Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1][2]
-
Handle the material in a well-ventilated area, using spark-proof tools and explosion-proof equipment to avoid ignition sources.[2]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2]
-
-
Disposal of Contaminated Packaging:
-
Contaminated containers should be triple-rinsed (or the equivalent).[2]
-
After rinsing, the packaging can be offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[2]
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Many states have their own, often more stringent, regulations.[3] For controlled substances, the Drug Enforcement Administration (DEA) also provides specific disposal guidelines.[3][4] It is crucial for laboratories to be aware of and compliant with all relevant federal and state regulations.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific chemical neutralization or degradation of this compound as a primary means of disposal in a laboratory setting. The standard and recommended procedure is professional disposal via incineration.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperidolate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Piperidolate Hydrochloride, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural, step-by-step guidelines, you can minimize risk and maintain a secure workspace.
Core Safety Principles
When working with this compound, a fundamental understanding of its hazard profile is crucial. According to safety data sheets (SDS), this compound is considered hazardous.[1] Therefore, implementing robust safety measures is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is the most critical barrier between you and potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended when there is a risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | As specific breakthrough time data for this compound is not available, select gloves made of materials with broad chemical resistance such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and follow a stringent glove change schedule, typically every 30 to 60 minutes, or immediately if contamination is suspected.[3] Double gloving is recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. |
| Impervious Gown | For procedures with a higher risk of splashes or significant exposure, a disposable, impervious gown is recommended.[2] | |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[4] |
| Full-Face Respirator | If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be utilized.[2] |
Occupational Exposure Limits (OELs): It is important to note that established Occupational Exposure Limits (OELs) for this compound are not available in the provided search results.[1][2][5] In the absence of OELs, a conservative approach to handling is advised, emphasizing the use of engineering controls and the comprehensive PPE outlined above to minimize any potential exposure.
Operational Protocols: From Handling to Disposal
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]
Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous waste.
-
Containment: Place all contaminated solid waste, including used PPE and cleaning materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal Route: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is crucial to contain the material and prevent exposure.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or materials
-
Scoop and dustpan (for solid spills)
-
Waste bags for hazardous materials
-
Decontamination solution (e.g., detergent and water)
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment, including double gloves, a lab coat or impervious gown, safety goggles, and a respirator.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.
-
For Liquid Spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
For Solid Spills: Carefully scoop up the material and place it into a labeled hazardous waste bag.
-
For Liquid Spills: Use absorbent pads to soak up the spill, working from the outside in. Place the used pads in a hazardous waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a detergent and water solution.
-
Wipe the area with a clean, wet cloth.
-
Dry the area with a clean cloth.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container for pickup by a licensed disposal company.
-
Doff PPE and Personal Hygiene:
-
Carefully remove PPE, avoiding self-contamination, and place it in the hazardous waste bag.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Below is a logical workflow diagram for handling a this compound spill.
Caption: Workflow for this compound Spill Management.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can build a culture of safety and trust, ensuring that your valuable research can proceed without compromising the well-being of your team.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
